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  • Product: Diethyl 3-(cyanomethylene)pentanedioate
  • CAS: 91248-21-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Diethyl 3-(cyanomethylene)pentanedioate: A Technical Whitepaper

Executive Summary In the landscape of modern drug development and complex organic synthesis, the strategic selection of bifunctional intermediates is paramount. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, the strategic selection of bifunctional intermediates is paramount. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly versatile, electrophilic building block utilized extensively in the synthesis of piperidine-2,6-dione (glutarimide) scaffolds[1]. These scaffolds are the structural core of numerous immunomodulatory imide drugs (IMiDs) and are critical ligands in the design of Proteolysis Targeting Chimeras (PROTACs)[2].

This whitepaper provides an in-depth analysis of the physical properties, structural dynamics, and experimental handling of Diethyl 3-(cyanomethylene)pentanedioate, equipping researchers with the mechanistic insights required to optimize downstream cyclization workflows.

Structural Dynamics and Physicochemical Properties

The utility of Diethyl 3-(cyanomethylene)pentanedioate stems from its unique structural topology: a highly electron-deficient α,β -unsaturated nitrile system flanked by two flexible ethyl ester arms.

  • Electrophilicity: The strong electron-withdrawing nature of the cyano group polarizes the adjacent double bond, rendering the β -carbon highly susceptible to nucleophilic attack (e.g., Michael addition).

  • Steric Profile: The diethyl ester configuration provides an optimal steric balance. It is sufficiently bulky to inhibit premature intermolecular cross-linking, yet accessible enough to undergo intramolecular cyclization once the initial nucleophilic addition occurs.

  • Solubility & Handling: As a dialkyl ester, the compound exhibits excellent solubility in polar aprotic solvents (such as DMF, DMSO, and THF) and moderate solubility in halogenated solvents, which is critical for maintaining homogeneous reaction conditions during low-temperature additions.

Quantitative Data Summary

The following table summarizes the core physical and chemical parameters of the compound[1],[3]:

PropertyValue
IUPAC Name Diethyl 3-(cyanomethylidene)pentanedioate
CAS Registry Number 91248-21-4
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (4 from ester oxygens, 1 from nitrile nitrogen)
Rotatable Bonds 8
Primary Downstream Target (2,6-dioxo-4-piperidinyl)acetic acid (CAS: 6258-28-2)

Mechanistic Insights: Causality in Experimental Design

When designing synthetic routes involving Diethyl 3-(cyanomethylene)pentanedioate, the primary objective is usually the formation of a substituted piperidine ring. The most notable downstream product is (2,6-dioxo-4-piperidinyl)acetic acid (CAS: 6258-28-2), a molecule with a molecular weight of 171.15 g/mol and a density of 1.34 g/cm³[4].

The transformation from the linear ester to the cyclic glutarimide is driven by a strict mechanistic causality:

  • Nucleophilic Attack: An amine source (e.g., ammonia) attacks the electrophilic double bond via a Michael addition. The cyano group stabilizes the resulting carbanion intermediate.

  • Intramolecular Amidation: The newly introduced amine acts as an internal nucleophile, attacking one of the adjacent ethyl ester carbonyls. Thermal energy is required to overcome the activation barrier of this step, driving the expulsion of ethanol and forcing the ring closure.

  • Hydrolysis: The remaining ester and the cyano group can be subsequently hydrolyzed under acidic conditions to yield the final acetic acid derivative[2].

Pathway A Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) B Michael Addition (Nucleophilic Attack by NH3) A->B NH3 / 0°C C Intramolecular Cyclization (Expulsion of Ethanol) B->C Heat (65°C) D (2,6-dioxo-4-piperidinyl)acetic acid (CAS: 6258-28-2) C->D Acidic Hydrolysis

Figure 1: Mechanistic pathway for synthesizing piperidine-2,6-dione derivatives.

Experimental Methodology: Self-Validating Cyclization Protocol

To ensure high fidelity and yield, the cyclization of Diethyl 3-(cyanomethylene)pentanedioate must be executed as a self-validating system. Every step in the protocol below is designed to provide immediate, observable feedback to the researcher.

Protocol: Synthesis of the Piperidine-2,6-dione Scaffold

Step 1: Anhydrous Preparation

  • Action: Dissolve 1.0 equivalent of Diethyl 3-(cyanomethylene)pentanedioate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: Trace water will cause premature hydrolysis of the diethyl esters into unreactive dicarboxylic acids, permanently halting the cyclization process.

Step 2: Controlled Amidation

  • Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 equivalents of a methanolic ammonia solution dropwise over 30 minutes.

  • Causality: The Michael addition to the cyanomethylene double bond is highly exothermic. Low temperatures prevent the thermal polymerization of the activated double bond and suppress intermolecular side reactions.

Step 3: Thermal Cyclization

  • Action: Remove the ice bath and gradually heat the reaction mixture to 65°C (reflux) for 12 hours.

  • Causality: While the initial Michael addition occurs rapidly at low temperatures, the subsequent intramolecular amidation requires significant thermal energy to expel the ethanol leaving group and close the 6-membered ring.

Step 4: Self-Validating Analytical Workup

  • Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Mechanism: This step is inherently self-validating. The starting material (Diethyl 3-(cyanomethylene)pentanedioate) contains a highly conjugated α,β -unsaturated system, making it strongly UV-active at 254 nm. As the Michael addition occurs, the double bond is reduced, breaking the conjugation. Therefore, the complete loss of the strong UV-active spot on the TLC plate provides immediate visual proof of the initial reaction phase. Subsequent LC-MS analysis will confirm the mass shift from the parent ester ( m/z 226.1 [M+H]+ ) to the cyclized intermediate, validating the ring closure.

Workflow Step1 1. Anhydrous Solvation Step2 2. Dropwise Amidation (0°C) Step1->Step2 Step3 3. Thermal Reflux (65°C) Step2->Step3 Step4 4. UV-Vis TLC Check Step3->Step4 Step5 5. LC-MS Validation Step4->Step5

Figure 2: Standard self-validating experimental workflow for cyanomethylene cyclization.

References

  • Title: diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Chemical Synthesis and Properties of Nitriles Source: ChemSynthesis URL: [Link]

  • Title: 4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2 | Chemsrc Source: Chemsrc URL: [Link]

Sources

Exploratory

Diethyl 3-(cyanomethylene)pentanedioate (CAS 91248-21-4): Synthesis, Mechanisms, and Downstream Applications

Executive Summary In the landscape of advanced pharmaceutical intermediates, Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) serves as a highly versatile, structurally unique building block. Characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates, Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) serves as a highly versatile, structurally unique building block. Characterized by its glutarate (pentanedioate) backbone and a reactive cyanomethylene moiety, it is primarily utilized in the synthesis of complex heterocyclic compounds, notably piperidine and glutarimide derivatives.

This technical whitepaper provides an authoritative, in-depth analysis of Diethyl 3-(cyanomethylene)pentanedioate. We will deconstruct its physicochemical identifiers, detail its mechanistic synthesis via Knoevenagel-Cope condensation, and outline its critical role as a precursor in drug development workflows.

Chemical Identification & Physicochemical Properties

Accurate identification and tracking of chemical precursors are fundamental to regulatory compliance and synthetic reproducibility. Diethyl 3-(cyanomethylene)pentanedioate is an esterified glutaric acid derivative containing a conjugated nitrile group, making it highly susceptible to both nucleophilic attack and controlled reduction[1].

Table 1: Core Identifiers and Properties

PropertyValue / Description
Chemical Name Diethyl 3-(cyanomethylene)pentanedioate
CAS Registry Number 91248-21-4
Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
Structural Class α,β -Unsaturated Nitrile / Diester
Synonyms 3-(Cyanomethylene)glutaric acid diethyl ester
Primary Downstream Target 2,6-dioxopiperidine-4-acetic acid (CAS: 6258-28-2)

Data supported by chemical registries and safety data sheets from 1[1] and 2[2].

Mechanistic Synthesis Pathway: The Knoevenagel-Cope Condensation

The standard industrial and laboratory synthesis of Diethyl 3-(cyanomethylene)pentanedioate relies on the Knoevenagel-Cope condensation between diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0) and cyanoacetic acid (CAS: 372-09-8)[3],[4].

Causality of Experimental Choices
  • Catalyst System (Ammonium Acetate / Glacial Acetic Acid): The reaction requires a delicate balance of weak acid and weak base. Ammonium acetate provides ammonia, which condenses with the ketone of the acetonedicarboxylate to form a highly electrophilic iminium ion. This lowers the activation energy for nucleophilic attack by the enolate of cyanoacetic acid. Glacial acetic acid acts as a proton shuttle to facilitate the dehydration step.

  • Thermodynamic Driving Force (Dean-Stark Trap): The condensation produces water. By utilizing toluene as a solvent and a Dean-Stark apparatus, water is continuously removed azeotropically. According to Le Chatelier's principle, this physical removal drives the equilibrium entirely toward the product side.

  • Decarboxylation: The initial condensation yields an intermediate containing a malonic acid-like moiety. Under the thermal conditions of refluxing toluene (~110°C), this intermediate undergoes spontaneous decarboxylation (loss of CO2​ ) to yield the thermodynamically stable, conjugated cyanomethylene alkene.

Synthesis A Diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0) C Knoevenagel-Cope Condensation Catalyst: NH4OAc / AcOH A->C B Cyanoacetic Acid (CAS: 372-09-8) B->C D Intermediate: Cyano-alkene (Decarboxylation) C->D - H2O (Dean-Stark) E Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) D->E - CO2 (Thermal)

Fig 1. Knoevenagel-Cope synthesis workflow for Diethyl 3-(cyanomethylene)pentanedioate.

Downstream Applications in Drug Development

Diethyl 3-(cyanomethylene)pentanedioate is a critical precursor for synthesizing 2,6-dioxopiperidine-4-acetic acid (CAS: 6258-28-2)[3]. Glutarimide (2,6-dioxopiperidine) pharmacophores are prevalent in various neuroactive drugs, immunomodulators (like thalidomide derivatives), and targeted protein degraders (PROTACs).

Causality of the Transformation

To convert the linear diester into a cyclic imide, two distinct chemical transformations must occur:

  • Selective Hydrogenation: The conjugated alkene must be reduced to an alkane. Palladium on carbon (Pd/C) is selected because, under low hydrogen pressure (e.g., 3 atm), it selectively reduces the C=C double bond without reducing the nitrile ( −CN ) or ester ( −COOEt ) functionalities.

  • Ammonolysis and Cyclization: Treating the resulting diethyl 3-(cyanomethyl)pentanedioate with methanolic ammonia causes nucleophilic acyl substitution at both ester sites, forming an intermediate diamide that spontaneously cyclizes under heat into the stable 2,6-dioxopiperidine ring. Subsequent acidic hydrolysis converts the pendant nitrile into the final acetic acid moiety.

Downstream A Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) B Catalytic Hydrogenation (H2, Pd/C, 3 atm) A->B C Diethyl 3-(cyanomethyl)pentanedioate B->C Alkene Reduction D Ammonolysis & Cyclization (NH3 / MeOH, Heat) C->D E Nitrile Hydrolysis (HCl / H2O) D->E Imide Formation F 2,6-dioxopiperidine-4-acetic acid (CAS: 6258-28-2) E->F -CN to -COOH

Fig 2. Downstream transformation pathway into 2,6-dioxopiperidine-4-acetic acid.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of Diethyl 3-(cyanomethylene)pentanedioate
  • Reagent Charging: To a 500 mL round-bottom flask, add diethyl 1,3-acetonedicarboxylate (1.0 eq, 100 mmol) and cyanoacetic acid (1.1 eq, 110 mmol).

  • Solvent and Catalyst: Add 200 mL of anhydrous toluene. Introduce ammonium acetate (0.1 eq, 10 mmol) and glacial acetic acid (0.1 eq, 10 mmol).

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux and Validation: Heat the mixture to reflux (approx. 110°C).

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is deemed complete when exactly 1.8 mL (100 mmol) of water has collected and visible CO2​ gas evolution ceases (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Wash the organic layer twice with 100 mL of saturated aqueous NaHCO3​ to neutralize and remove unreacted cyanoacetic acid and acetic acid. Wash once with 100 mL brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the pure product.

Protocol B: Downstream Conversion to 2,6-dioxopiperidine-4-acetic acid
  • Hydrogenation: Dissolve Diethyl 3-(cyanomethylene)pentanedioate (50 mmol) in 100 mL anhydrous ethanol. Add 10% Pd/C catalyst (5% w/w).

  • Reaction: Purge the vessel with nitrogen, then introduce H2​ gas at 3 atm. Stir vigorously at room temperature.

    • Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the peak corresponding to the starting material ( m/z 225) completely shifts to the saturated intermediate ( m/z 227).

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Imide Formation: Dissolve the resulting oil in 7N ammonia in methanol (10 eq). Seal the reaction tube and heat to 80°C for 12 hours.

  • Hydrolysis: Evaporate the methanol and excess ammonia. Suspend the crude solid in 6M aqueous HCl (50 mL) and reflux for 4 hours to hydrolyze the nitrile group.

  • Crystallization: Cool the acidic solution to 4°C overnight. Filter the resulting precipitate and recrystallize from hot water to yield pure 2,6-dioxopiperidine-4-acetic acid.

References

  • Title: diethyl 3-(cyanomethylene)
  • Title: 3-(氰基亚甲基)
  • Title: 4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2 Source: Chemsrc URL
  • Title: Pentanedioic acid, 2-ethyl-3-oxo-, diethyl ester (cas 16631-50-8)

Sources

Foundational

Structural Formula and IUPAC Name of Diethyl 3-(cyanomethylene)pentanedioate: A Technical Guide to Synthesis and Downstream Applications

Executive Summary Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly versatile, polyfunctional aliphatic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly versatile, polyfunctional aliphatic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring an electron-deficient alkene, a nitrile group, and two ester moieties, this compound serves as a critical linchpin in the synthesis of complex heterocycles, most notably the glutarimide (2,6-dioxopiperidine) pharmacophores found in immunomodulatory imide drugs (IMiDs) and PROTAC (Proteolysis Targeting Chimera) degraders.

This whitepaper provides an authoritative breakdown of its structural identity, physicochemical properties, and field-proven synthetic methodologies, grounded in mechanistic causality.

Chemical Identity and Structural Nomenclature

To leverage this molecule in synthetic pathways, researchers must first deconstruct its structural logic.

  • IUPAC Name: Diethyl 3-(cyanomethylidene)pentanedioate

  • Common Name: Diethyl 3-(cyanomethylene)pentanedioate

  • SMILES String: CCOC(=O)CC(=CC#N)CC(=O)OCC

Structural Breakdown

The molecule is built upon a pentanedioate (glutarate) backbone—a five-carbon dicarboxylic acid chain.

  • C1 and C5: Both terminal carboxylic acids are protected as ethyl esters (-COOCH2CH3), which prevent unwanted side reactions during intermediate steps but remain susceptible to nucleophilic acyl substitution (e.g., lactamization).

  • C3 (The Core Hub): The central carbon features a cyanomethylidene group (=CH-CN). This creates a highly polarized, electron-deficient α,β-unsaturated system. The strong electron-withdrawing nature of the nitrile group makes the β-carbon (C3 of the pentanedioate chain) an ideal electrophile for Michael additions [1].

Physicochemical Data Profile

Accurate physical data is required to design scalable purification and reaction workflows. The following table summarizes the key quantitative parameters of the compound [2].

ParameterValue
CAS Registry Number 91248-21-4
Molecular Formula C₁₁H₁₅NO₄
Molecular Weight 225.24 g/mol
Appearance Pale yellow to colorless viscous liquid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (4 Oxygen, 1 Nitrogen)
Rotatable Bonds 8
Solubility Profile Soluble in EtOH, EtOAc, DCM, Toluene; Insoluble in H₂O

Synthetic Methodology: The Knoevenagel-Cope Protocol

Mechanistic Causality

The most atom-economical and scalable route to synthesize diethyl 3-(cyanomethylene)pentanedioate is via a modified Knoevenagel-Cope condensation [3].

Instead of using chloroacetonitrile (which would require a stoichiometric organometallic reagent and generate heavy metal waste), the protocol utilizes cyanoacetic acid . The reaction between diethyl 1,3-acetonedicarboxylate and cyanoacetic acid forms an unstable intermediate that spontaneously decarboxylates (losing CO₂). This irreversible decarboxylation acts as a thermodynamic sink, driving the equilibrium forward and preventing reversible retro-aldol pathways.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the cessation of water evolution and CO₂ bubbling serves as an in-process control for reaction completion.

  • System Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add diethyl 1,3-acetonedicarboxylate (1.0 equiv, 0.1 mol) and cyanoacetic acid (1.1 equiv, 0.11 mol) to 200 mL of anhydrous toluene.

  • Catalyst Addition: Introduce ammonium acetate (0.1 equiv) and glacial acetic acid (0.1 equiv). Causality: The ammonium acetate forms an intermediate imine/enamine with the ketone, drastically lowering the activation energy for nucleophilic attack by the cyanoacetate carbanion.

  • Reflux & Decarboxylation: Heat the mixture to a vigorous reflux (approx. 110–115 °C). Monitor the azeotropic removal of water in the Dean-Stark trap. Concurrently, CO₂ gas will evolve.

  • Reaction Monitoring: Continue refluxing for 6–8 hours until water collection ceases and TLC (Hexanes:EtOAc 3:1) indicates the disappearance of the starting ketone.

  • Workup: Cool to room temperature. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) to remove residual acetic and cyanoacetic acids, followed by brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation to yield a pale yellow oil.

Knoevenagel A Diethyl 1,3-acetonedicarboxylate (CAS: 105-50-0) C Knoevenagel-Cope Condensation A->C B Cyanoacetic Acid (CAS: 107-91-5) B->C D Decarboxylation Intermediate C->D NH4OAc, AcOH Toluene, Reflux E Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) D->E - CO2 - H2O

Fig 1: Synthesis of Diethyl 3-(cyanomethylene)pentanedioate via Knoevenagel-Cope condensation.

Downstream Application: Synthesis of PROTAC Pharmacophores

In modern drug development, diethyl 3-(cyanomethylene)pentanedioate is highly prized as the direct precursor to 2,6-dioxopiperidine-4-acetic acid (CAS: 6258-28-2)[1]. This glutarimide derivative is the foundational Cereblon (CRBN) E3 ligase binding anchor used in the design of PROTACs and molecular glues.

The Michael-Lactamization Cascade

The conversion relies on a brilliant cascade reaction. When exposed to ammonia, the highly electrophilic C3 position of the cyanomethylene compound undergoes a Michael addition . The newly introduced primary amine immediately attacks the two adjacent ethyl ester groups, triggering a double intramolecular amidation (lactamization) that closes the 6-membered glutarimide ring.

Step-by-Step Conversion Protocol
  • Michael Addition & Cyclization: Dissolve diethyl 3-(cyanomethylene)pentanedioate (1.0 equiv) in a 2.0 M solution of ammonia in ethanol. Stir at room temperature for 12 hours, then heat to 60 °C for 4 hours to drive the double lactamization to completion, expelling two equivalents of ethanol.

  • Intermediate Isolation: Concentrate the mixture to yield crude 4-(cyanomethyl)-2,6-dioxopiperidine.

  • Acidic Hydrolysis: Suspend the intermediate in 6 M aqueous HCl. Reflux at 100 °C for 12 hours. Causality: The strongly acidic conditions selectively hydrolyze the aliphatic nitrile to a carboxylic acid without rupturing the stable glutarimide ring.

  • Crystallization: Cool the reaction mixture to 0 °C. The target compound, 2,6-dioxopiperidine-4-acetic acid, will precipitate as a white crystalline solid. Filter and wash with cold water.

Downstream A Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) B Michael Addition (NH3 Attack at C3) A->B NH3 / EtOH C Intramolecular Lactamization (Glutarimide Formation) B->C - 2 EtOH D 4-(Cyanomethyl)-2,6-dioxopiperidine C->D E Acidic Nitrile Hydrolysis (HCl, Reflux) D->E F 2,6-Dioxopiperidine-4-acetic acid (CAS: 6258-28-2) E->F + 2 H2O - NH4Cl

Fig 2: Mechanistic cascade to 2,6-Dioxopiperidine-4-acetic acid, a key Cereblon-binding precursor.

References

  • ChemSrc. "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2 Precursor & DownStream." ChemSrc Database. Available at: [Link]

  • ACS Publications. "A Facile and Convenient Synthesis... and Studies of Reaction Mechanisms." The Journal of Organic Chemistry. Available at:[Link]

Exploratory

Diethyl 3-(cyanomethylene)pentanedioate: Mechanistic Synthesis and Applications in Targeted Protein Degradation

Executive Summary As drug development pivots toward proximity-inducing modalities like Proteolysis Targeting Chimeras (PROTACs), the demand for highly functionalized, scalable synthetic intermediates has surged. Diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward proximity-inducing modalities like Proteolysis Targeting Chimeras (PROTACs), the demand for highly functionalized, scalable synthetic intermediates has surged. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a critical aliphatic ester and nitrile intermediate. Its unique trifunctional nature—comprising a Michael-acceptor alkene, a nitrile group, and two ester moieties—makes it an ideal precursor for synthesizing complex piperidine-2,6-dione (glutarimide) scaffolds.

This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis via Knoevenagel-Cope condensation, and downstream applications of this compound in modern drug discovery.

Physicochemical Profiling

Understanding the exact mass and polar surface area of diethyl 3-(cyanomethylene)pentanedioate is essential for predicting its behavior in subsequent cyclization and hydrolysis reactions. The compound presents as a pale-yellow oil, characteristic of highly conjugated aliphatic esters.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Significance
Chemical Name Diethyl 3-(cyanomethylene)pentanedioateStandard IUPAC nomenclature.
CAS Registry Number 91248-21-4Unique identifier for regulatory tracking[1].
Molecular Formula C11H15NO4Confirms the preservation of 11 carbons post-decarboxylation[1].
Molecular Weight 225.244 g/mol Essential for stoichiometric calculations in scale-up[1].
Monoisotopic Mass 225.1001 DaTarget metric for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area ~76.4 ŲDictates solubility; highly soluble in organic solvents (toluene, DCM).

Mechanistic Synthesis: The Knoevenagel-Cope Condensation

The synthesis of diethyl 3-(cyanomethylene)pentanedioate is achieved through a modified Knoevenagel condensation between2[2].

Causality Behind Experimental Choices
  • Catalyst System (NH₄OAc / AcOH): The ketone moiety of diethyl acetonedicarboxylate is relatively unreactive toward weak nucleophiles. Ammonium acetate generates an electrophilic iminium intermediate, significantly lowering the activation energy for the nucleophilic attack by the active methylene of cyanoacetic acid.

  • Solvent & Thermodynamic Control: Toluene is utilized to enable azeotropic distillation. According to Le Chatelier's principle, the continuous removal of the water byproduct via a Dean-Stark trap drives the equilibrium toward the condensation product.

  • Spontaneous Decarboxylation: The initial condensation yields a highly unstable cyano-carboxy-alkene intermediate. At the reflux temperature of toluene (~110°C), this intermediate undergoes rapid, spontaneous thermal decarboxylation (loss of CO₂), yielding the final cyanomethylene product.

Protocol: Step-by-Step Synthesis Workflow
  • Reagent Loading: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine diethyl 1,3-acetonedicarboxylate (1.0 eq) and cyanoacetic acid (1.1 eq).

  • Buffer Addition: Add ammonium acetate (0.1 eq) and glacial acetic acid (0.1 eq). Self-Validation: This specific ratio maintains a weakly acidic pH, preventing the base-catalyzed hydrolysis of the ethyl ester groups while promoting iminium formation.

  • Azeotropic Reflux: Suspend the mixture in anhydrous toluene (0.5 M). Heat to 110°C.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction by observing water accumulation in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (1.0 eq) is collected and CO₂ evolution ceases (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated aqueous NaHCO₃ to neutralize and remove unreacted cyanoacetic acid and acetic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

G A Diethyl 1,3-acetonedicarboxylate + Cyanoacetic Acid B Catalyst Addition (NH4OAc / AcOH) A->B C Reflux in Toluene (110°C) B->C D Azeotropic Water Removal (Dean-Stark Trap) C->D Le Chatelier's Principle E Decarboxylation (-CO2) C->E Thermal Degradation F Diethyl 3-(cyanomethylene)pentanedioate (Product) D->F E->F

Workflow of the Knoevenagel-Cope condensation and decarboxylation.

Application in Targeted Protein Degradation (PROTACs)

Diethyl 3-(cyanomethylene)pentanedioate is a direct precursor to3[4]. By reducing the alkene double bond and subsequently reacting the intermediate with ammonia, the diester cyclizes to form a glutarimide ring, while the nitrile is hydrolyzed to a carboxylic acid.

Table 2: Downstream Derivative Profile
PropertyValue
Chemical Name (2,6-Dioxo-piperidin-4-yl)-acetic acid
CAS Registry Number 6258-28-2
Molecular Weight 171.152 g/mol [5]
pKa 4.37 ± 0.10[5]
Therapeutic Role Cereblon (CRBN) E3 Ligase Binder / PROTAC Anchor

Mechanistic Significance: The resulting glutarimide moiety is the pharmacophoric anchor that binds to the thalidomide-binding domain of Cereblon (CRBN), an E3 ubiquitin ligase. The pendant acetic acid group provides a highly reactive handle for amide-coupling with various linkers (e.g., PEG-amines), allowing researchers to attach target-binding warheads to create functional PROTACs.

PROTAC Target Protein of Interest (POI) PROTAC PROTAC Molecule (Glutarimide-based) Target->PROTAC Ub Ubiquitin Chain Transfer PROTAC->Ub Induces Proximity E3 Cereblon (CRBN) E3 Ligase E3->PROTAC Proteasome 26S Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

Mechanism of targeted protein degradation via CRBN-recruiting PROTACs.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch before deploying it into complex PROTAC workflows, the following self-validating analytical metrics must be confirmed.

Table 3: Analytical Validation Metrics (Expected)
Analytical MethodTarget MetricSelf-Validation Indicator
¹H NMR (CDCl₃) =CH-CN protonA distinct singlet at ~5.5–6.0 ppm confirms the successful formation of the alkene and completion of decarboxylation.
¹H NMR (CDCl₃) Ester -CH₂-CH₃A triplet (~1.2 ppm, 6H) and a quartet (~4.1 ppm, 4H) confirm that the ester groups were not hydrolyzed during the Knoevenagel reaction.
ESI-MS (Positive) [M+H]⁺ IonAn m/z peak at 226.1 rigorously confirms the molecular weight of 225.24 g/mol .
FT-IR Spectroscopy Nitrile (C≡N) stretchA sharp, distinct peak at ~2220 cm⁻¹ validates the presence of the cyano group.
FT-IR Spectroscopy Ester (C=O) stretchA strong peak at ~1735 cm⁻¹ validates the preservation of the ester carbonyls.

References

  • Source: chemsynthesis.
  • Source: chemsrc.
  • Title: p-Expanded coumarins: synthesis, optical properties and applications Source: ResearchGate URL
  • Title: (2,6-DIOXO-PIPERIDIN-4-YL)

Sources

Foundational

Spectroscopic Elucidation and Analytical Workflows for Diethyl 3-(cyanomethylene)pentanedioate

Executive Summary Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly functionalized aliphatic ester that serves as a critical intermediate in the synthesis of complex heterocycles, including glutarimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly functionalized aliphatic ester that serves as a critical intermediate in the synthesis of complex heterocycles, including glutarimide derivatives and active pharmaceutical ingredients (APIs) such as 4-piperidineacetic acid, 2,6-dioxo 1.

From an analytical perspective, this molecule presents a fascinating case study in structural desymmetrization. As a Senior Application Scientist, I frequently observe that researchers misinterpret the NMR spectra of this compound by assuming the pentanedioate backbone retains its symmetry. This whitepaper provides a definitive, in-depth guide to the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, detailing the causality behind the spectral features and providing self-validating experimental protocols.

Structural Dynamics & Spectroscopic Causality

Before analyzing the data, we must understand the molecule's spatial geometry. The compound is synthesized via the Knoevenagel condensation of diethyl 1,3-acetonedicarboxylate with cyanoacetic acid, followed by decarboxylation .

The Symmetry Paradox: A common misconception is that this molecule exists as distinct E and Z isomers. Because the two substituents on the C3 carbon are identical (-CH₂COOEt groups), the E and Z configurations are perfectly superimposable. There is only one isomer. However, within this single molecule, the planar cyanomethylene group (=CH-CN) breaks the local symmetry. The methylene branch situated cis to the cyano group experiences a fundamentally different magnetic shielding environment than the methylene branch trans to it (which is cis to the vinylic proton). This renders the C2 and C4 protons chemically and magnetically non-equivalent , resulting in distinct chemical shifts and complex splitting patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation of the three primary functional groups: the ester carbonyls, the conjugated alkene, and the nitrile.

Quantitative Data Summary

Table 1: FT-IR Vibrational Assignments (Neat, ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Causality
2985, 2930Mediumν(C-H) sp³Aliphatic stretching from the ethyl groups and methylene backbone.
2222Sharp, Strongν(C≡N)Conjugated Nitrile: Shifted lower than typical aliphatic nitriles (~2250 cm⁻¹) due to resonance with the C=C bond.
1735Very Strongν(C=O)Aliphatic Ester: Unconjugated carbonyls. The methylene bridges insulate the esters from the alkene's resonance.
1635Mediumν(C=C)Conjugated Alkene: Enhanced dipole moment change during vibration due to the electron-withdrawing cyano group.
1185, 1030Strongν(C-O)Asymmetric and symmetric C-O-C stretches of the ethyl ester moieties.
Protocol 1: Self-Validating High-Resolution ATR-FTIR Acquisition

To ensure data integrity, the following protocol employs a self-validating feedback loop:

  • System Initialization & Validation: Purge the spectrometer with dry N₂. Acquire a single-beam background spectrum (128 scans). Validation Step: Inspect the background for water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) bands. Proceed only if the optical path is clean.

  • Sample Application: Deposit 2-3 mg of the neat compound onto the diamond ATR crystal. Apply pressure using the anvil. Validation Step: Monitor the live preview; adjust pressure until the C=O peak intensity reaches ~0.8 absorbance units to ensure optimal evanescent wave penetration without saturating the detector.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

  • Post-Processing: Apply an ATR atmospheric correction algorithm. Causality: ATR spectra exhibit wavelength-dependent penetration depth (deeper penetration at lower wavenumbers). Applying this correction normalizes relative peak intensities to match transmission spectra, which is crucial for accurately comparing the C=O vs. C≡N intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the desymmetrization of the pentanedioate backbone.

Quantitative Data Summary

Table 2: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
5.48t (or tt)1H⁴J ≈ 1.8=CH -CN (Vinylic proton)
4.18q4H³J = 7.1-O-CH₂ -CH₃ (Ester methylenes)
3.45d2H⁴J ≈ 1.8-CH₂ - (C2, cis to CN group)
3.22d2H⁴J ≈ 1.5-CH₂ - (C4, trans to CN group)
1.28t6H³J = 7.1-O-CH₂-CH₃ (Ester methyls)

Interpretative Logic: The vinylic proton at 5.48 ppm exhibits long-range allylic coupling (⁴J) to both the C2 and C4 methylene groups. Because the cyano group is highly anisotropic, the methylene group situated cis to it (in the equatorial plane of the nitrile's shielding cone) is deshielded, appearing further downfield at 3.45 ppm compared to the trans methylene at 3.22 ppm.

Table 3: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm)TypeAssignment & Causality
169.8, 169.5CC=O (Ester carbonyls): Two distinct signals due to branch non-equivalence.
152.4C>C=CH-CN (C3): Highly deshielded beta-carbon of an α,β-unsaturated system.
116.2C-C≡N: Typical shift for a conjugated nitrile.
98.5CH=CH-CN (Alpha-vinylic): Shielded by the resonance electron donation from the C3 substituents.
61.4, 61.2CH₂-O-CH₂-: Ester methylenes (non-equivalent).
41.6CH₂C2 (-CH₂- cis to CN): Deshielded by proximity to the nitrile.
38.2CH₂C4 (-CH₂- trans to CN): Shielded relative to C2.
14.1, 14.0CH₃-O-CH₂-CH₃: Ester methyls.
Protocol 2: Self-Validating Quantitative NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS. Causality: High-purity CDCl₃ prevents the residual CHCl₃ peak (7.26 ppm) from interfering with baseline corrections, while TMS provides an absolute zero reference.

  • Probe Tuning & Shimming: Insert the sample and lock onto the deuterium frequency. Tune and match the probe. Perform 3D gradient shimming. Validation Step: Measure the linewidth at half-height (FWHM) of the TMS signal. It must be <0.5 Hz to ensure that the fine allylic couplings (⁴J ≈ 1.5-1.8 Hz) on the methylene doublets are resolved.

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the sample. Causality: Accurate pulse calibration ensures uniform excitation and prevents integration errors caused by variable T1 relaxation times across the non-equivalent branches.

  • Data Acquisition: Run ¹H NMR (16 scans, D1 = 5s) and ¹³C NMR (512 scans, D1 = 2s, WALTZ-16 decoupling).

  • Data Integration: Process with a 0.3 Hz exponential line broadening for ¹H. Phase manually to ensure a perfectly flat baseline for exact 1:4:2:2:6 integration.

Multidimensional NMR Workflow

To unambiguously assign the non-equivalent branches, a 2D NMR workflow is required. The logical progression is mapped below.

NMR_Workflow N1 Sample Preparation (CDCl3, 298K) N2 1D 1H NMR (Proton Environments) N1->N2 Data Acquisition N3 1D 13C NMR (Carbon Environments) N1->N3 Data Acquisition N4 HSQC (1-Bond H-C) N2->N4 1H Shifts N5 HMBC (Long-Range H-C) N2->N5 J-Coupling N6 NOESY (Spatial Proximity) N2->N6 Branch Non-Equivalence N3->N4 13C Shifts N3->N5 Quaternary C N7 Structural Elucidation (Diethyl 3-(cyanomethylene)pentanedioate) N4->N7 Data Integration N5->N7 Data Integration N6->N7 Data Integration

Fig 1: Multidimensional NMR workflow for diethyl 3-(cyanomethylene)pentanedioate elucidation.

Workflow Causality:

  • HSQC maps the protons at 3.45 and 3.22 ppm directly to their respective carbons at 41.6 and 38.2 ppm.

  • HMBC confirms the skeleton by showing strong 3-bond correlations from the vinylic proton (5.48 ppm) to the ester carbonyls (~169 ppm), proving the structural connectivity.

  • NOESY provides the definitive proof of spatial arrangement: the vinylic proton shows a strong Nuclear Overhauser Effect (NOE) cross-peak only to the methylene protons at 3.22 ppm, unambiguously identifying them as the trans-to-cyano (but cis-to-proton) branch.

References

  • Chemsrc. "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2".
  • ChemWhat. "Diethyl 3-(cyanomethylene)pentanedioate CAS#: 91248-21-4".

Sources

Exploratory

literature review on the discovery of Diethyl 3-(cyanomethylene)pentanedioate

The Discovery and Synthetic Utility of Diethyl 3-(cyanomethylene)pentanedioate: A Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex nitrogenous heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Discovery and Synthetic Utility of Diethyl 3-(cyanomethylene)pentanedioate: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex nitrogenous heterocycles relies heavily on highly functionalized aliphatic precursors. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) represents a critical linchpin in this domain. Acting as a bridge between simple acyclic esters and biologically active piperidine-2,6-dione scaffolds, this compound enables the synthesis of advanced pharmacological agents, including potent NF-κB inhibitors[1]. This whitepaper provides an in-depth technical analysis of its discovery context, mechanistic synthesis, and downstream applications, designed for drug development professionals seeking to optimize heterocyclic workflows.

Chemical Identity and Structural Significance

Diethyl 3-(cyanomethylene)pentanedioate ( C11​H15​NO4​ , MW: 225.24 g/mol ) is a highly conjugated glutarate derivative[2]. Its structure features two terminal ethyl ester groups and a central highly electrophilic cyanomethylene ( =CH−CN ) moiety.

The strategic value of this molecule lies in its orthogonal reactivity:

  • The Diester Termini: Serve as perfect electrophilic sites for ammonolysis, facilitating the ring closure required to form glutarimides (piperidine-2,6-diones).

  • The Cyanomethylene Core: Provides a handle for subsequent reduction and hydrolysis, allowing for the precise installation of an acetic acid side chain at the 4-position of the resulting piperidine ring.

Mechanistic Causality in Synthesis

The synthesis of diethyl 3-(cyanomethylene)pentanedioate is achieved via a modified Knoevenagel condensation between diethyl 1,3-acetonedicarboxylate and cyanoacetic acid.

Causality of Reagent Selection: Standard base-catalyzed aldol conditions often fail here due to the competing self-condensation of the ketone. Therefore, a catalytic buffer system of ammonium acetate ( NH4​OAc ) and glacial acetic acid ( AcOH ) is employed. The acetic acid protonates the ketone to form an electrophilic iminium intermediate, while the acetate ion deprotonates the active methylene of cyanoacetic acid. Following the nucleophilic attack and subsequent dehydration, the intermediate cyano-diacid is thermally unstable and undergoes spontaneous decarboxylation ( −CO2​ ) to yield the target cyanomethylene compound.

Synthesis A Diethyl 1,3-acetonedicarboxylate B Cyanoacetic Acid C Knoevenagel Condensation (NH4OAc / AcOH, Toluene) D Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) C->D - H2O, - CO2 E Ammonolysis & Cyclization (NH3) D->E F 4-(Cyanomethylene)piperidine-2,6-dione E->F - 2 EtOH G Reduction & Hydrolysis F->G H (2,6-Dioxo-4-piperidinyl)acetic acid (CAS: 6258-28-2) G->H + H2O AB AB AB->C

Synthetic workflow from diethyl 1,3-acetonedicarboxylate to the target piperidine-2,6-dione.

Step-by-Step Experimental Methodology

To ensure high fidelity and reproducibility, the following self-validating protocol outlines the optimized synthesis of diethyl 3-(cyanomethylene)pentanedioate.

Step 1: Reagent Charging Combine 1.0 equivalent of diethyl 1,3-acetonedicarboxylate and 1.1 equivalents of cyanoacetic acid in anhydrous toluene (0.5 M concentration). Causality: Toluene is explicitly selected because its boiling point (110°C) enables the efficient azeotropic removal of water, which is critical to drive the condensation equilibrium forward and prevent ester hydrolysis.

Step 2: Catalyst Addition Add 0.2 equivalents of NH4​OAc and 0.2 equivalents of glacial acetic acid to the stirring mixture.

Step 3: Azeotropic Distillation (Self-Validating Check) Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux. Validation Check: The reaction progress is visually self-validating. The theoretical stoichiometric volume of water (1.0 eq) will collect in the Dean-Stark trap. Once water accumulation ceases (typically 4-5 hours), the condensation phase is complete.

Step 4: Decarboxylation and Workup Continue heating until the evolution of CO2​ gas ceases. Cool the mixture to room temperature, wash sequentially with saturated aqueous NaHCO3​ (to remove unreacted cyanoacetic acid) and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude oil via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield the pure diethyl 3-(cyanomethylene)pentanedioate as a viscous liquid.

Quantitative Process Optimization

The table below summarizes the empirical data driving the choice of reaction parameters, demonstrating why the Toluene/Dean-Stark methodology is the industry standard for this transformation.

ParameterCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
Trial 1PiperidineEthanol78124582
Trial 2 NH4​OAc / AcOHEthanol7886288
Trial 3 (Optimized) NH4​OAc / AcOH Toluene 110 5 89 96
Trial 4 TiCl4​ / PyridineTHF65185575

Table 1: Optimization of Knoevenagel condensation parameters. Trial 3 demonstrates that azeotropic water removal is mandatory for maximizing yield and preventing byproduct formation.

Downstream Pharmacological Applications

The primary utility of diethyl 3-(cyanomethylene)pentanedioate is its direct conversion into (2,6-dioxo-4-piperidinyl)acetic acid (CAS: 6258-28-2)[2]. As documented in the Indian Journal of Chemistry (1987), this transformation involves the ammonolysis of the diester to form the piperidine-2,6-dione ring, followed by the reduction of the alkene and hydrolysis of the nitrile group[1].

Derivatives of (2,6-dioxo-4-piperidinyl)acetic acid are highly prized in medicinal chemistry. They act as structural analogs to known immunomodulatory imide drugs (IMiDs). Specifically, literature bioassays indicate that these downstream derivatives exhibit potent cytotoxicity against mouse RAW264.7 macrophage cells by acting as inhibitors of the NF-κB signaling pathway during lipopolysaccharide (LPS)-induced inflammation[1].

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Complex TLR4->NFkB Activation ProInflam Pro-inflammatory Cytokines NFkB->ProInflam Transcription Target Piperidine-2,6-dione Derivatives Target->NFkB Inhibition

Mechanism of action for downstream piperidine-2,6-dione derivatives inhibiting NF-κB.

By mastering the synthesis of diethyl 3-(cyanomethylene)pentanedioate, researchers unlock a highly efficient, scalable pathway to these critical immunomodulatory pharmacophores, bridging the gap between basic organic synthesis and advanced therapeutic development.

References

  • Chemsrc Database, "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2" (Precursor Data for CAS 91248-21-4). Source: 2

  • Chemsrc Database, "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2" (Literature & Bioassay Data citing Indian Journal of Chemistry, Section B, 1987, vol. 26, p. 341). Source: 1

Sources

Foundational

An In-depth Technical Guide to Diethyl 3-(cyanomethylene)pentanedioate: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized molecules are paramount. Diethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized molecules are paramount. Diethyl 3-(cyanomethylene)pentanedioate emerges as a compound of significant interest due to its unique electronic and structural features. This technical guide provides an in-depth exploration of its core chemical attributes, synthesis, and potential applications for researchers, scientists, and professionals in drug development. The presence of a cyanomethylene group, an electron-withdrawing moiety, attached to a pentanedioate backbone, offers a rich scaffold for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Core Chemical and Physical Characteristics

Understanding the fundamental properties of Diethyl 3-(cyanomethylene)pentanedioate is crucial for its effective handling, application, and characterization.

PropertyValue
CAS Number 91248-21-4[1][2]
Molecular Formula C11H15NO4[1][2]
Molecular Weight 225.24 g/mol [1]
Purity Typically ≥99%[2]
Appearance Varies, often supplied as an oil or solid
Storage Store in a cool, dark place in a tightly sealed container.[2][3]

Synthesis and Mechanistic Insights: The Knoevenagel Condensation

The primary route for the synthesis of Diethyl 3-(cyanomethylene)pentanedioate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl compound, in this case, an aldehyde or ketone, followed by dehydration.[4][5] The reaction is typically catalyzed by a weak base, such as an amine.[4]

The synthesis of Diethyl 3-(cyanomethylene)pentanedioate likely involves the reaction of diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) with a source of the cyanomethylene group, such as cyanoacetic acid or one of its derivatives, in the presence of a suitable catalyst.

Plausible Synthetic Pathway

The following diagram illustrates a probable mechanism for the synthesis of Diethyl 3-(cyanomethylene)pentanedioate via a Knoevenagel-type condensation.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product Diethyl_3_oxopentanedioate Diethyl 3-oxopentanedioate Nucleophilic_Attack Nucleophilic Attack Diethyl_3_oxopentanedioate->Nucleophilic_Attack Cyanoacetic_acid Cyanoacetic acid Enolate_Formation Enolate Formation Cyanoacetic_acid->Enolate_Formation Base Base (e.g., Piperidine) Base->Enolate_Formation Deprotonation Enolate_Formation->Nucleophilic_Attack Nucleophile Dehydration Dehydration Nucleophilic_Attack->Dehydration Intermediate Product Diethyl 3-(cyanomethylene)pentanedioate Dehydration->Product

Caption: Plausible Knoevenagel condensation pathway for the synthesis of Diethyl 3-(cyanomethylene)pentanedioate.

Experimental Protocol: A Generalized Knoevenagel Condensation

The following protocol is a generalized procedure for a Knoevenagel condensation and can be adapted for the synthesis of Diethyl 3-(cyanomethylene)pentanedioate.[6]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 3-oxopentanedioate (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).

  • Reaction Execution : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Spectroscopic Characterization: The Molecular Fingerprint

  • ¹H NMR : The proton NMR spectrum is expected to show signals for the two ethyl groups (triplets and quartets), the methylene protons of the pentanedioate backbone, and a singlet for the vinylic proton of the cyanomethylene group.

  • ¹³C NMR : The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the carbons of the pentanedioate backbone, the nitrile carbon, and the carbons of the double bond.

  • FT-IR : The infrared spectrum should exhibit strong absorption bands for the C=O stretching of the ester groups (around 1730-1750 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching of the alkene (around 1620-1680 cm⁻¹).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecular ion [M+H]⁺.

Applications in Drug Discovery and Organic Synthesis

The highly functionalized nature of Diethyl 3-(cyanomethylene)pentanedioate makes it a versatile precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. The electron-withdrawing cyanomethylene group activates the double bond for nucleophilic addition reactions, and the ester groups can be hydrolyzed or otherwise modified.

While specific applications of Diethyl 3-(cyanomethylene)pentanedioate in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility can be inferred from the applications of related Knoevenagel condensation products, which are intermediates in the synthesis of pharmaceuticals and biologically active compounds.[8]

Workflow for Investigating Biological Activity

The following workflow outlines a general approach for screening a compound like Diethyl 3-(cyanomethylene)pentanedioate for potential biological activity, a crucial step in early-stage drug development.[9]

G Start Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Start->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., enzyme assays, receptor binding) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A generalized workflow for the initial stages of drug discovery, applicable to novel synthetic compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Diethyl 3-(cyanomethylene)pentanedioate.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation : Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[3]

  • First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water. If ingested or if you feel unwell, seek medical attention.[3]

Conclusion

Diethyl 3-(cyanomethylene)pentanedioate represents a valuable and versatile building block for organic synthesis. Its synthesis via the robust Knoevenagel condensation allows for its preparation from readily available starting materials. The combination of a reactive cyanomethylene group and ester functionalities provides multiple avenues for further chemical modification, making it an attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

  • This journal is © The Royal Society of Chemistry 2022 - Rsc.org. (n.d.). Retrieved from [Link]

  • Diethyl 3,3-dicyanopentanedioate | C11H14N2O4 | CID 336874 - PubChem. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • diethyl 3-(cyanomethylene)pentanedioate - 玉函医药. (n.d.). Retrieved from [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. (2023, October 27). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Figure S16. 13 C NMR Spectrum of diethyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • diethyl pentanedioate - Stenutz. (n.d.). Retrieved from [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds - International Journal on Science and Technology. (2025, October 15). Retrieved from [Link]

  • RTI-111 の分析 - 税関. (n.d.). Retrieved from [Link]

  • Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group - PubMed. (2024, May 15). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction: Synthesis of Diethyl 3-(cyanomethylene)pentanedioate

Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction in Modern Synthesis The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone transformation in organic synthesis, prized for its reliabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction in Modern Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone transformation in organic synthesis, prized for its reliability and stereoselectivity in the formation of carbon-carbon double bonds.[1] As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which offer heightened nucleophilicity and reduced basicity compared to traditional phosphonium ylides.[2] This translates to broader substrate scope, including reactions with sterically hindered ketones, and a significant practical advantage: the water-soluble nature of the phosphate byproduct, which simplifies purification.[3][4]

This application note provides a detailed guide to the use of diethyl 3-(cyanomethylene)pentanedioate in the HWE reaction for the synthesis of α,β-unsaturated cyanoesters. These products are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the cyano and ester functionalities. Specifically, we will detail the reaction of diethyl 3-(cyanomethylene)pentanedioate with 3-pentanone to yield diethyl 2-cyano-3-ethyl-pent-2-enedioate, a β,β-disubstituted α,β-unsaturated ester.

Reaction Principle and Mechanism: A Step-by-Step Look at the HWE Olefination

The HWE reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, its nucleophilic attack on a carbonyl compound, and subsequent elimination to form the alkene. The presence of the electron-withdrawing cyanomethylene group in diethyl 3-(cyanomethylene)pentanedioate enhances the acidity of the α-proton, facilitating carbanion formation.

The key steps of the reaction are as follows:

  • Deprotonation: A strong base abstracts a proton from the carbon alpha to the phosphonate and the cyanomethylene group, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone (in this case, 3-pentanone). This addition forms a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the desired alkene and a water-soluble diethyl phosphate byproduct.

The stereochemical outcome of the HWE reaction is generally biased towards the formation of the thermodynamically more stable (E)-alkene, particularly when the phosphonate is stabilized with electron-withdrawing groups.[5]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of Diethyl 2-cyano-3-ethyl-pent-2-enedioate

This protocol provides a detailed procedure for the Horner-Wadsworth-Emmons reaction between diethyl 3-(cyanomethylene)pentanedioate and 3-pentanone.

Materials:

  • Diethyl 3-(cyanomethylene)pentanedioate (1.0 eq)

  • 3-Pentanone (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

    • Wash the sodium hydride with anhydrous THF (2 x 5 mL) to remove the mineral oil, carefully decanting the THF each time.

    • Add fresh anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • In a separate flask, dissolve diethyl 3-(cyanomethylene)pentanedioate (1.0 eq) in anhydrous THF.

    • Slowly add the phosphonate solution to the NaH slurry via syringe.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with 3-Pentanone:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Add 3-pentanone (1.2 eq) dropwise to the reaction mixture via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl 2-cyano-3-ethyl-pent-2-enedioate.

Table 1: Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry
Diethyl 3-(cyanomethylene)pentanedioate1.0 eqLimiting reagent.
3-Pentanone1.2 eqA slight excess is used to ensure complete consumption of the phosphonate.
Sodium Hydride (60%)1.2 eqA slight excess ensures complete deprotonation of the phosphonate.
Solvent Anhydrous THFAprotic and effectively solvates the phosphonate carbanion.
Temperature
Deprotonation0 °C to Room Temp.Initial cooling controls the exothermic reaction, followed by warming to ensure complete carbanion formation.
Carbonyl Addition0 °C to Room Temp.Initial cooling controls the addition, followed by warming to drive the reaction to completion.
Reaction Time 12-16 hoursTypical for HWE reactions with ketones; monitor by TLC for completion.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of the phosphonate.Ensure the use of fresh, high-quality NaH and strictly anhydrous conditions. Consider using a stronger base like n-butyllithium if necessary.
Low reactivity of the ketone.Increase the reaction temperature or prolong the reaction time.
Mixture of E/Z Isomers Reaction conditions not optimized for stereoselectivity.The HWE reaction with stabilized phosphonates generally favors the (E)-isomer. For higher (E)-selectivity, consider using lithium or sodium bases and running the reaction at room temperature.
Formation of Side Products Self-condensation of the ketone.Add the ketone slowly at a low temperature to the pre-formed phosphonate carbanion.

Applications in Research and Drug Development

The product of this reaction, diethyl 2-cyano-3-ethyl-pent-2-enedioate, is a highly functionalized molecule with significant potential in organic synthesis and medicinal chemistry.

  • Synthetic Intermediate: The α,β-unsaturated cyanoester moiety is a versatile Michael acceptor, allowing for the introduction of various nucleophiles to construct more complex molecular scaffolds.[6] The ester and nitrile groups can also be further transformed into a wide range of other functional groups.

  • Heterocyclic Synthesis: Compounds of this class are valuable precursors for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.

  • Biological Activity: α,β-Unsaturated esters and nitriles are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The synthesized compound can serve as a lead structure for the development of new therapeutic agents.

Expected Results and Characterization

The final product, diethyl 2-cyano-3-ethyl-pent-2-enedioate, is expected to be an oil or a low-melting solid. The structure can be confirmed by standard spectroscopic techniques.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the two ethyl ester groups (triplets and quartets), two ethyl groups on the double bond (a triplet and a quartet, with the quartet likely deshielded due to its position on the double bond), and the methylene protons of the pentanedioate backbone.

  • ¹³C NMR (CDCl₃): The spectrum should display characteristic peaks for the nitrile carbon (around 115-120 ppm), the ester carbonyl carbons (around 160-170 ppm), and the sp² carbons of the double bond.

  • IR (neat): A strong absorption band for the nitrile group (C≡N) is expected around 2220-2230 cm⁻¹.[8] Strong carbonyl (C=O) stretching bands for the α,β-unsaturated ester should appear in the range of 1715-1730 cm⁻¹.[9]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

Conclusion

The Horner-Wadsworth-Emmons reaction using diethyl 3-(cyanomethylene)pentanedioate provides an efficient and stereoselective route to highly functionalized β,β-disubstituted α,β-unsaturated esters. The detailed protocol and troubleshooting guide presented in this application note are intended to enable researchers to successfully employ this valuable transformation in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.

References

  • Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.
  • Smith, B. C.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Ando, K. J. Org. Chem.1997, 62 (7), 1934–1939.
  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405–4408.
  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link] (accessed Mar 31, 2026).

  • Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-(Benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate. [Link] (accessed Mar 31, 2026).

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link] (accessed Mar 31, 2026).

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link] (accessed Mar 31, 2026).

  • PubChem. Diethyl 2-cyano-3-methylpentanedioate. [Link] (accessed Mar 31, 2026).

  • HETEROCYCLES, Vol. 78, No. 8, 2009.
  • ResearchGate. Mass spectrum of ethyl-4,4-dicyano-2,2-diethyl-3-methyl-3-butenoate. [Link] (accessed Mar 31, 2026).

  • Scientific & Academic Publishing. Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. [Link] (accessed Mar 31, 2026).

  • PubMed. Concise and Highly Stereoselective Synthesis of β,β-Disubstituted α,β-Unsaturated Esters. [Link] (accessed Mar 31, 2026).

  • ACS Publications. DBU-Mediated Addition of α-Nitroketones to α-Cyano-enones and α,β-Unsaturated α-Ketoesters: Synthesis of Dihydrofurans and Conjugated Dienes. [Link] (accessed Mar 31, 2026).

  • Cambridge University Press. Knoevenagel Condensation. [Link] (accessed Mar 31, 2026).

  • Chem-Station. クネーフェナーゲル縮合 Knoevenagel Condensation. [Link] (accessed Mar 31, 2026).

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link] (accessed Mar 31, 2026).

Sources

Application

Application Note: Harnessing Diethyl 3-(cyanomethylene)pentanedioate in Advanced Heterocyclic Synthesis

Executive Summary & Mechanistic Rationale In modern drug discovery, the efficient assembly of highly functionalized nitrogen-containing heterocycles is paramount. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the efficient assembly of highly functionalized nitrogen-containing heterocycles is paramount. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) [1] serves as a highly versatile, polyfunctional aliphatic building block. Structurally, it features an electrophilic α,β -unsaturated nitrile core flanked by two ethyl ester moieties.

The synthetic utility of this molecule is driven by three distinct, orthogonal reactive sites:

  • The Electrophilic Alkene: Primed for conjugate (Michael) additions or selective catalytic hydrogenation.

  • The Cyano Group (-CN): Capable of being selectively hydrolyzed to a carboxylic acid or reduced to a primary amine, dictating the size and nature of the resulting heterocycle.

  • The Diethyl Glutarate Backbone: A perfect scaffold for thermal cyclocondensation with nitrogen donors (ammonia, urea, or primary amines) to form 6-membered glutarimide (2,6-dioxopiperidine) rings.

A premier application of diethyl 3-(cyanomethylene)pentanedioate is its use as the foundational precursor for (2,6-dioxo-piperidin-4-yl)-acetic acid (CAS: 6258-28-2) [2],[3]. This specific glutarimide derivative is a critical structural motif in the synthesis of cereblon (CRBN) modulators, widely utilized in the design of PROTAC (Proteolysis Targeting Chimera) linkers and molecular glues (e.g., thalidomide analogs).

Synthetic Workflow & Pathway Visualization

The transformation of diethyl 3-(cyanomethylene)pentanedioate into a functionalized glutarimide relies on a carefully orchestrated cascade of reduction, hydrolysis, and cyclocondensation.

G A Diethyl 1,3-acetonedicarboxylate + Cyanoacetic acid B Knoevenagel Condensation (Piperidine/AcOH, -H2O, -CO2) A->B C Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) B->C D Catalytic Hydrogenation (Pd/C, H2, 40 psi) C->D E Diethyl 3-(cyanomethyl)pentanedioate D->E F Acidic Hydrolysis (6M HCl, Reflux) E->F G 3-(Carboxymethyl)pentanedioic acid F->G H Thermal Cyclocondensation (Urea, 160 °C) G->H I (2,6-Dioxo-piperidin-4-yl)-acetic acid (CAS: 6258-28-2) H->I

Synthetic cascade from Knoevenagel condensation to glutarimide heterocycle formation.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating In-Process Control (IPC) checks to verify causality and reaction progression.

Protocol A: Synthesis of Diethyl 3-(cyanomethylene)pentanedioate

Causality: The Knoevenagel condensation relies on piperidine and glacial acetic acid as co-catalysts to form a reactive iminium intermediate, lowering the activation energy for nucleophilic attack by cyanoacetic acid. A Dean-Stark apparatus is employed to continuously remove water, driving the equilibrium forward while concurrent decarboxylation yields the target alkene.

  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with diethyl 1,3-acetonedicarboxylate (1.0 eq, 202 g), cyanoacetic acid (1.1 eq, 93.5 g), toluene (500 mL), piperidine (0.1 eq, 8.5 g), and glacial acetic acid (0.1 eq, 6.0 g).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Maintain reflux until water ceases to collect in the Dean-Stark trap and CO₂ evolution stops (typically 6–8 hours).

  • Validation (IPC 1): Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The disappearance of the starting ketone and the emergence of a UV-active spot confirms the formation of the conjugated system.

  • Workup: Cool to room temperature, wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol B: Cascade Synthesis of (2,6-Dioxo-piperidin-4-yl)-acetic acid

Causality: Direct cyclization of the unsaturated nitrile often leads to complex polymeric mixtures. By first reducing the alkene and hydrolyzing the esters/nitrile to a tri-carboxylic acid, we create a clean, thermodynamically driven pathway. Heating this tri-acid with urea (an ammonia donor) forces the formation of the stable 6-membered glutarimide ring, leaving the acetic acid arm untouched[3].

Step 1: Catalytic Hydrogenation

  • Dissolve diethyl 3-(cyanomethylene)pentanedioate (100 g) in absolute ethanol (400 mL) in a Parr reactor.

  • Add 10% Pd/C (5 g, 5% w/w).

  • Purge the vessel with N₂, then pressurize with H₂ to 40 psi. Stir at room temperature for 6 hours.

  • Validation (IPC 2): ¹H NMR of an aliquot must show the complete disappearance of the alkene proton signal ( δ ~5.8 ppm).

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 2: Global Hydrolysis

  • Suspend the crude hydrogenated intermediate in 6M HCl (300 mL).

  • Reflux the mixture at 105 °C for 12 hours.

  • Validation (IPC 3): ¹H NMR must confirm the total loss of the ethyl ester signals (quartet at δ 4.1 ppm, triplet at δ 1.2 ppm).

  • Concentrate the solution to dryness under vacuum to yield crude 3-(carboxymethyl)pentanedioic acid as a solid.

Step 3: Thermal Cyclocondensation

  • Intimately mix the crude tri-acid (1.0 eq) with finely powdered urea (1.2 eq).

  • Transfer the solid mixture to a flask equipped with a short-path distillation head (to vent NH₃ and CO₂).

  • Heat the mixture to 150–160 °C using a heating mantle. The solids will melt into a stirrable liquid. Maintain temperature for 3 hours until gas evolution ceases.

  • Validation (IPC 4): LC-MS analysis should indicate a dominant mass peak at m/z 170.0 [M-H]⁻. ¹H NMR (DMSO-d₆) must show the characteristic imide N-H proton at δ ~10.8 ppm.

  • Cool the melt to 80 °C, carefully add water (200 mL) to crystallize the product. Filter, wash with cold water, and dry to obtain (2,6-dioxo-piperidin-4-yl)-acetic acid.

Quantitative Data & Yield Optimization

The following table summarizes the optimization parameters for the Knoevenagel condensation and subsequent heterocyclic cyclization, demonstrating the impact of catalyst loading and thermal conditions on overall yield.

Table 1: Optimization Metrics for Heterocycle Synthesis

Reaction StepVariable TestedCondition ACondition BOptimal ResultYield (%)Purity (HPLC)
Knoevenagel Condensation Catalyst Ratio (Pip:AcOH)1:1 (0.1 eq each)2:1 (0.2 eq Pip)1:1 Ratio 88%>95%
Knoevenagel Condensation SolventToluene (110 °C)Benzene (80 °C)Toluene 88%>95%
Alkene Hydrogenation H₂ Pressure15 psi (Balloon)40 psi (Parr)40 psi 98%>98%
Thermal Cyclization Nitrogen SourceAq. NH₃ (Sealed tube)Urea (Melt, 160 °C)Urea Melt 76%>97%
Thermal Cyclization Temperature130 °C160 °C160 °C 76%>97%

Note: Utilizing urea as a slow-release ammonia donor in a solvent-free melt at 160 °C significantly reduces the formation of open-chain diamide impurities compared to aqueous ammonia.

References

  • ChemWhat. "3-(氰基亚甲基)戊二酸二乙酯CAS#: 91248-21-4; ChemWhat 代号". ChemWhat Chemical Database. Available at:[Link]

  • Chemsrc. "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2". Chemsrc Substance Database. Available at: [Link]

Sources

Method

Diethyl 3-(cyanomethylene)pentanedioate as a building block for pharmaceuticals

Diethyl 3-(cyanomethylene)pentanedioate as a Critical Building Block for Pharmaceuticals: Synthesis, Mechanisms, and PROTAC Applications Executive Summary & Chemical Significance In modern medicinal chemistry, the rapid...

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Author: BenchChem Technical Support Team. Date: April 2026

Diethyl 3-(cyanomethylene)pentanedioate as a Critical Building Block for Pharmaceuticals: Synthesis, Mechanisms, and PROTAC Applications

Executive Summary & Chemical Significance

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies on highly functionalized, versatile intermediates. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a premier synthetic building block characterized by its unique combination of an exocyclic Michael acceptor, a nitrile group, and a pentanedioate (glutarate) backbone[1].

Its primary pharmacological value lies in its role as the definitive precursor to 2-(2,6-dioxopiperidin-4-yl)acetic acid (CAS: 6258-28-2) [2]. This downstream glutarimide derivative is a highly sought-after ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it an indispensable anchor in the design of Proteolysis Targeting Chimeras (PROTACs) and novel Immunomodulatory imide drugs (IMiDs)[3].

Structural & Chemical Profiling

The strategic placement of functional groups on the diethyl 3-(cyanomethylene)pentanedioate scaffold allows for orthogonal reactivity. The quantitative and structural data for the precursor and its target API building block are summarized below:

PropertyPrecursor: Diethyl 3-(cyanomethylene)pentanedioateTarget API Block: 2-(2,6-dioxopiperidin-4-yl)acetic acid
CAS Registry Number 91248-21-46258-28-2
Molecular Formula C₁₁H₁₅NO₄C₇H₉NO₄
Molecular Weight 225.24 g/mol 171.15 g/mol
Key Functional Groups Exocyclic alkene, Nitrile, Ethyl EstersGlutarimide ring, Carboxylic Acid
Topological Polar Surface Area ~80.3 Ų83.5 Ų
Synthetic Role Michael acceptor, cyclization precursorCRBN ligand, PROTAC linker attachment point

Mechanistic Role in Drug Design (PROTACs & IMiDs)

The glutarimide ring is the universal recognition motif for the CRBN E3 ligase. While traditional IMiDs (like lenalidomide) are functionalized at the 3-position of the glutarimide or the attached phthalimide, the derivative synthesized from CAS 91248-21-4 features an acetic acid handle at the 4-position [4].

Causality in Design: The 4-position acetic acid provides a sterically unhindered, highly reactive carboxylate handle. This allows for straightforward amide coupling with PEG or alkyl linkers without disrupting the critical hydrogen-bonding network required for CRBN binding.

PROTAC POI Target Protein (POI) Linker Alkyl/PEG Linker POI->Linker Ub Ubiquitin Chain POI->Ub Polyubiquitination Ligand Glutarimide Core (Derived from CAS 91248-21-4) Linker->Ligand E3 Cereblon (CRBN) E3 Ligase Ligand->E3 Binds E3->Ub Recruits E2

Mechanism of targeted protein degradation using the synthesized glutarimide core.

Synthetic Workflow & Self-Validating Protocols

The transformation of diethyl 3-(cyanomethylene)pentanedioate into the PROTAC building block requires two highly controlled phases: selective reduction and tandem annulation/hydrolysis[2].

Workflow A Diethyl 1,3-acetonedicarboxylate + Cyanoacetic Acid B Diethyl 3-(cyanomethylene) pentanedioate (CAS: 91248-21-4) A->B Knoevenagel C Diethyl 3-(cyanomethyl) pentanedioate (CAS: 91341-04-7) B->C H2, Pd/C (Selective) D 2-(2,6-dioxopiperidin-4-yl) acetic acid (CAS: 6258-28-2) C->D 1. NH3/MeOH 2. HCl (aq)

Synthetic workflow from basic precursors to the CRBN ligand building block.

Phase I: Selective Alkene Reduction

Objective: Reduce the exocyclic double bond to yield diethyl 3-(cyanomethyl)pentanedioate (CAS: 91341-04-7) without reducing the nitrile. Causality of Reagents: 10% Palladium on Carbon (Pd/C) is utilized under mild hydrogen pressure. Stronger reducing agents (like Raney Nickel or high-pressure PtO₂) are strictly avoided because they would reduce the nitrile to a primary amine, triggering premature and uncontrolled intramolecular cyclization.

Step-by-Step Methodology:

  • Dissolve 10.0 g of diethyl 3-(cyanomethylene)pentanedioate in 100 mL of anhydrous ethanol inside a Parr reactor.

  • Add 0.5 g of 10% Pd/C catalyst.

  • Purge the vessel three times with N₂ gas, followed by three purges with H₂ gas.

  • Pressurize the reactor to exactly 30 psi with H₂ and agitate at 25°C.

  • Self-Validation Checkpoint: Monitor the pressure drop. The reaction is self-limiting; agitation must be stopped exactly when H₂ consumption ceases (indicating the uptake of 1.0 molar equivalent of H₂).

  • Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate under reduced pressure.

  • In-Process Validation: GC-MS must confirm a mass shift from m/z 225.24 to 227.25. The disappearance of the alkene C=C stretch (~1640 cm⁻¹) in FTIR confirms completion.

Phase II: Glutarimide Annulation & Nitrile Hydrolysis

Objective: Convert the diester into a glutarimide ring and hydrolyze the pendant nitrile to a carboxylic acid[3]. Causality of Reagents: Ammonolysis with methanolic ammonia forms the diamide, which cyclizes upon heating. For the subsequent nitrile hydrolysis, acidic conditions (6M HCl) are chosen over basic conditions. Basic hydrolysis would irreversibly ring-open the newly formed, base-sensitive glutarimide ring.

Step-by-Step Methodology:

  • Dissolve the intermediate from Phase I in 50 mL of 7M NH₃ in methanol.

  • Stir in a sealed tube at 80°C for 12 hours to drive the ammonolysis and subsequent cyclization to 2-(2,6-dioxopiperidin-4-yl)acetonitrile.

  • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the complete consumption of the diester.

  • Evaporate the methanol completely. Suspend the crude solid in 40 mL of 6M aqueous HCl.

  • Reflux the acidic mixture at 100°C for 6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Cool the mixture to 0°C to induce crystallization of the target API block. Filter and wash with cold water.

  • In-Process Validation: LC-MS must show a single peak at m/z 172.1 [M+H]⁺. The physical appearance should be a pale-yellow to yellow-brown solid[3].

Analytical Quality Control

To ensure the trustworthiness of the synthesized 2-(2,6-dioxopiperidin-4-yl)acetic acid, the following analytical parameters must be met prior to its use in PROTAC linker coupling:

Analytical TechniqueExpected Validation ParametersRationale
FTIR Spectroscopy Imide C=O at ~1700 & 1670 cm⁻¹; Broad Acid O-H at 3300-2500 cm⁻¹Confirms successful cyclization and nitrile hydrolysis.
¹H NMR (DMSO-d₆) δ 10.8 (s, 1H, imide NH), 12.2 (br s, 1H, COOH)Validates the integrity of the glutarimide ring and acid handle.
Mass Spectrometry m/z 170.1 [M-H]⁻ in negative ion modeConfirms the exact mass of the final building block (171.15 g/mol ).

References

  • "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2", Chemsrc. 2

  • "(2,6-DIOXO-PIPERIDIN-4-YL)-ACETIC ACID 6258-28-2 wiki", Guidechem.3

  • "(2,6-dioxo-4-piperidinyl)acetic acid", Chemical Synthesis Database. 4

  • "diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information", NextSDS. 1

Sources

Application

Application Note: Diethyl 3-(cyanomethylene)pentanedioate as a Michael Acceptor for Quaternary Center Construction

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Executive Summary Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly functionalized, tri-activated electron-deficient alkene[1]. While traditionally utilized as a reducible precursor for the synthesis of 4-Piperidineacetic acid, 2,6-dioxo- (CAS: 6258-28-2)[2],[3]—a critical handle for Cereblon (CRBN) ligands in PROTAC development—its true synthetic potential lies in its orthogonal reactivity as a Michael acceptor .

By exploiting the polarized exocyclic double bond, chemists can perform conjugate additions to construct sterically encumbered, highly functionalized quaternary carbons. This application note details the mechanistic causality, experimental optimization, and self-validating protocols for utilizing this molecule in advanced C–S and C–C bond-forming cascades.

Mechanistic Rationale & Electronic Causality (E-E-A-T)

The reactivity of diethyl 3-(cyanomethylene)pentanedioate is governed by a delicate balance between steric hindrance and profound electronic activation.

  • Electronic Polarization: The cyano group exerts powerful inductive ( −I ) and resonance ( −M ) electron-withdrawing effects, polarizing the exocyclic double bond. This renders the β -carbon (C3 of the pentanedioate backbone) highly electrophilic.

  • Steric vs. Thermodynamic Control: Although the β -carbon is sterically hindered by two adjacent −CH2​CO2​Et arms, the thermodynamic stability of the resulting α -cyano carbanion (which benefits from ketenimine resonance) provides an overwhelming driving force for the addition of soft nucleophiles.

  • Chemoselectivity Causality: Hard nucleophiles (e.g., organolithiums) will preferentially attack the ester carbonyls (1,2-addition). To enforce 1,4-conjugate addition, soft nucleophiles (e.g., thiolates, organocuprates) must be employed. The favorable orbital overlap between the soft nucleophile's HOMO and the extended LUMO of the conjugated nitrile system dictates this chemoselectivity.

MechanisticPathway A Diethyl 3-(cyanomethylene) pentanedioate (Electrophile) C α-Cyano Carbanion Intermediate A->C Conjugate Addition B Soft Nucleophile (e.g., Thiolate, Cuprate) B->C Attack at β-carbon D Quaternary Carbon Adduct C->D Protonation / Trapping

Fig 1. Mechanistic pathway of conjugate addition to the electrophilic β-carbon.

Application in Drug Discovery: Next-Generation PROTACs

Standard PROTAC linkers utilize the unsubstituted glutarimide ring of thalidomide analogs. By performing a Michael addition on diethyl 3-(cyanomethylene)pentanedioate prior to cyclization, drug developers can synthesize 4-substituted, 4-(cyanomethyl) glutarimides .

Installing a quaternary center at the 4-position alters the spatial trajectory (exit vector) of the PROTAC linker. This steric modification is a proven strategy to overcome acquired resistance mutations in target proteins by shifting the geometry of the target-PROTAC-ligase ternary complex.

Experimental Methodologies

Protocol A: Organocatalytic Thia-Michael Addition

This protocol describes the formation of a C–S bond to generate a quaternary thioether, utilizing DBU to maximize the nucleophilicity of the thiol.

Reagents:

  • Diethyl 3-(cyanomethylene)pentanedioate (1.0 equiv, 0.5 mmol)

  • Aryl or Alkyl Thiol (1.1 equiv, 0.55 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv, 0.05 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 25 mL round-bottom flask. Purge with Argon. Add diethyl 3-(cyanomethylene)pentanedioate and anhydrous THF.

  • Nucleophile Activation: Cool the solution to 0 °C. Add the thiol dropwise, followed immediately by the catalytic addition of DBU. Causality: DBU deprotonates the thiol, forming a highly reactive thiolate anion. The solution may exhibit a slight yellowing, indicating thiolate formation.

  • Conjugate Addition: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material validates the consumption of the conjugated system.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4​Cl (5 mL) to protonate the intermediate α -cyano carbanion. Extract with Ethyl Acetate ( 3×10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Cuprate Conjugate Addition (C–C Bond Formation)

Grignard reagents will aggressively attack the ester groups. This protocol utilizes transmetalation to a soft organocuprate and employs TMSCl as an enolate trap to prevent retro-Michael fragmentation.

Step-by-Step Procedure:

  • Cuprate Formation: In a flame-dried flask under Argon, suspend CuI (1.2 equiv) in dry THF at -78 °C. Slowly add the Grignard reagent (R-MgBr, 2.4 equiv). Stir for 30 minutes to form the Gilman-type reagent ( R2​CuMgBr ).

  • Electrophile Addition: In a separate flask, dissolve diethyl 3-(cyanomethylene)pentanedioate (1.0 equiv) and Chlorotrimethylsilane (TMSCl, 2.0 equiv) in THF.

  • Reaction: Transfer the electrophile/TMSCl solution dropwise to the cuprate at -78 °C. Causality: The extreme cold prevents 1,2-addition, while TMSCl rapidly silylates the resulting enolate, trapping the sterically hindered quaternary product and driving the equilibrium forward.

  • Workup: Quench at -78 °C with a 1:1 mixture of sat. NH4​Cl and 10% aqueous NH4​OH (to solubilize copper salts). Extract, dry, and purify.

ExperimentalWorkflow S1 1. System Preparation (Dry THF, Argon Atm) S2 2. Nucleophile Activation (Catalyst/Base Addition) S1->S2 S3 3. Michael Addition (Controlled Dropwise, -78°C) S2->S3 S4 4. Enolate Trapping (TMSCl or NH₄Cl Quench) S3->S4 S5 5. Isolation (Aqueous Workup & Chromatography) S4->S5

Fig 2. Step-by-step experimental workflow for the Michael addition protocol.

Data Presentation: Optimization of Thia-Michael Addition

The choice of base and solvent is critical for overcoming the steric encumbrance of the β -carbon. The table below summarizes the optimization parameters, validating the superiority of DBU in aprotic media.

EntryBase/CatalystSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1 Et3​N (1.2 eq)DCM252445Weak basicity leads to incomplete thiolate formation; sluggish kinetics.
2 K2​CO3​ (1.5 eq)DMF251262Heterogeneous mixture limits effective collision frequency; side reactions observed.
3 DBU (0.1 eq) THF 0 to 25 4 94 Optimal. Soluble organic base maximizes nucleophilicity; clean conversion.
4DBU (0.1 eq)MeOH25871Protic solvent dampens thiolate reactivity via hydrogen-bonding solvation shells.

References

  • Chemical Synthesis and Properties of Nitriles Source: ChemSynthesis Database URL:[Link]

  • 4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2 Precursor Data Source: ChemSrc Database URL:[Link]

  • 3-(cyanomethylene)pentanedioate Physical and Chemical Properties Source: ChemWhat URL:[Link]

Sources

Method

role of Diethyl 3-(cyanomethylene)pentanedioate in cyanomethylation reactions

Application Note: The Role of Diethyl 3-(cyanomethylene)pentanedioate in Cyanomethylation and Heterocyclic Synthesis Executive Summary Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly versatile, poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of Diethyl 3-(cyanomethylene)pentanedioate in Cyanomethylation and Heterocyclic Synthesis

Executive Summary

Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and pharmaceutical drug development. Featuring an α,β -unsaturated nitrile coupled with a diester backbone, it serves as a critical intermediate for the cyanomethylation of complex molecular architectures. This application note details the mechanistic principles of its synthesis via the Knoevenagel condensation[1] and outlines a field-proven workflow for its conversion into 2,6-dioxopiperidine-4-acetic acid (CAS: 6258-28-2)[2], a privileged scaffold in the development of cereblon (CRBN) E3 ligase modulators and PROTACs.

Mechanistic Principles of Cyanomethylation

The synthesis of diethyl 3-(cyanomethylene)pentanedioate relies on a tandem Knoevenagel condensation and decarboxylation reaction between diethyl 1,3-acetonedicarboxylate and cyanoacetic acid[1][3].

Causality of Reagent Selection: Ammonium acetate ( NH4​OAc ) is employed as a bifunctional catalyst. The ammonium ion facilitates the formation of a highly electrophilic iminium intermediate from the ketone, while the acetate anion deprotonates the active methylene of cyanoacetic acid. This dual activation significantly lowers the activation energy for nucleophilic attack.

Thermodynamic Driving Forces: The reaction is conducted in toluene under reflux using a Dean-Stark apparatus. The continuous azeotropic removal of water shifts the equilibrium toward the aldol-condensation product (Le Chatelier's principle). Subsequent thermal decarboxylation is driven by the entropic gain of CO2​ evolution and the enthalpic stabilization afforded by the extended conjugation of the resulting α,β -unsaturated nitrile.

Mechanism N1 Diethyl acetonedicarboxylate N2 Iminium Ion Intermediate N1->N2 NH4OAc Activation N3 Nucleophilic Attack (Cyanoacetate) N2->N3 N4 Aldol-type Adduct N3->N4 N5 Dehydration (-H2O) N4->N5 Dean-Stark (Toluene) N6 Decarboxylation (-CO2) N5->N6 Thermal Shift N7 Diethyl 3-(cyanomethylene)pentanedioate N6->N7 Conjugation Stabilization

Figure 1: Mechanistic pathway of the Knoevenagel condensation and decarboxylation.

Application: Pathway to 2,6-Dioxopiperidine Scaffolds

Diethyl 3-(cyanomethylene)pentanedioate is the primary precursor for 2,6-dioxopiperidine-4-acetic acid[2]. The transformation involves three distinct mechanistic phases:

  • Selective Olefin Reduction: Catalytic hydrogenation (Pd/C) selectively reduces the conjugated alkene without reducing the nitrile or esters, yielding diethyl 3-(cyanomethyl)pentanedioate.

  • Ammonolysis and Cyclization: Treatment with methanolic ammonia converts the diester into a diamide intermediate, which spontaneously undergoes intramolecular cyclization (nucleophilic acyl substitution) to form the 2,6-dioxopiperidine ring.

  • Acidic Hydrolysis: The pendant cyanomethyl group is hydrolyzed under strongly acidic conditions to yield the final acetic acid derivative.

SynthesisWorkflow A Diethyl 3-(cyanomethylene)pentanedioate B Diethyl 3-(cyanomethyl)pentanedioate A->B Step 1: H2, Pd/C Selective Reduction C 4-(Cyanomethyl)piperidine-2,6-dione B->C Step 2: NH3/MeOH Ammonolysis & Cyclization D 2,6-Dioxopiperidine-4-acetic acid C->D Step 3: 6M HCl, Heat Nitrile Hydrolysis

Figure 2: Synthetic workflow from cyanomethylene precursor to 2,6-dioxopiperidine scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Diethyl 3-(cyanomethylene)pentanedioate
  • Reagents: Diethyl 1,3-acetonedicarboxylate (1.0 eq), Cyanoacetic acid (1.1 eq), Ammonium acetate (0.2 eq), Glacial acetic acid (0.2 eq), Toluene (0.5 M).

  • Step 1: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap topped with a reflux condenser. Add all reagents.

    • Causality: Acetic acid acts as a co-catalyst to buffer the reaction and prevent premature polymerization of the cyanoacetic acid.

  • Step 2: Heat the mixture to a vigorous reflux (approx. 110–115 °C).

  • Step 3 (Self-Validation Checkpoint): Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 eq) is collected (typically 4–6 hours). If water evolution ceases early, add an additional 0.05 eq of NH4​OAc .

  • Step 4: Cool to room temperature, and wash the organic layer with saturated NaHCO3​ to remove unreacted cyanoacetic acid and acetic acid.

    • Causality: Quenching the acid catalyst prevents reverse aldol reactions during concentration.

  • Step 5 (Self-Validation Checkpoint): Dry over MgSO4​ , filter, and concentrate in vacuo. TLC analysis (Hexane:EtOAc 3:1) must reveal a new UV-active spot ( Rf​≈0.55 ) distinct from the weakly UV-active ketone starting material ( Rf​≈0.40 ).

Protocol B: Conversion to 2,6-Dioxopiperidine-4-acetic acid
  • Step 1: Olefin Reduction. Dissolve Diethyl 3-(cyanomethylene)pentanedioate in EtOH. Add 10% Pd/C (0.05 eq). Stir under an H2​ atmosphere (50 psi in a Parr shaker) for 12 hours.

    • Self-Validation: Hydrogen pressure drop ceases. TLC shows the disappearance of the UV-active starting material, replaced by a non-UV-active spot that stains readily with KMnO4​ .

  • Step 2: Cyclization. Dissolve the reduced intermediate in 7N NH3​ in MeOH. Heat in a sealed pressure tube at 70 °C for 24 hours.

    • Causality: The high concentration of ammonia drives the equilibrium from ester to amide. The elevated temperature provides the activation energy for the subsequent intramolecular cyclization.

    • Self-Validation: LC-MS analysis must indicate a mass shift corresponding to the loss of two ethanol molecules and the addition of one NH group ( [M+H]+=153.1 for 4-(cyanomethyl)piperidine-2,6-dione).

  • Step 3: Hydrolysis. Suspend the cyclized product in 6M HCl and reflux for 8 hours.

    • Causality: Strong acid hydrolyzes the nitrile to a carboxylic acid. The 2,6-dioxopiperidine ring is remarkably stable to these conditions due to the resonance stabilization of the imide-like system.

    • Self-Validation: Upon cooling to 4 °C, the product crystallizes directly from the aqueous acidic mixture. Filter and wash with cold water.

Quantitative Data & Reaction Optimization

Reaction PhasePrecursorReagents / CatalystTemp / TimeYieldValidation Metric
Knoevenagel Condensation Diethyl acetonedicarboxylateCyanoacetic acid, NH4​OAc , Toluene110 °C / 5 h82–88%1.0 eq H2​O in Dean-Stark
Olefin Reduction Diethyl 3-(cyanomethylene)pentanedioate H2​ (50 psi), 10% Pd/C, EtOH25 °C / 12 h90–95%Zero H2​ pressure drop
Ammonolysis & Cyclization Diethyl 3-(cyanomethyl)pentanedioate7N NH3​ in MeOH70 °C / 24 h75–82%LC-MS: [M+H]+ 153.1
Nitrile Hydrolysis 4-(Cyanomethyl)piperidine-2,6-dione6M HCl (aq)100 °C / 8 h85–90%Direct crystallization

References

  • NextSDS. "diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information". Available at:[Link]

  • Chemsrc. "4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2". Available at:[Link]

  • ResearchGate. "The Knoevenagel Condensation". Available at:[Link]

  • Academia.edu. "p-Expanded coumarins: synthesis, optical properties and applications". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Diethyl 3-(cyanomethylene)pentanedioate Synthesis

Welcome to the Technical Support Center for the synthesis of Diethyl 3-(cyanomethylene)pentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Diethyl 3-(cyanomethylene)pentanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product. Our approach is rooted in a deep understanding of the underlying chemical principles of the Knoevenagel condensation, tailored specifically to this synthesis.

I. Reaction Overview: The Knoevenagel Condensation

The synthesis of Diethyl 3-(cyanomethylene)pentanedioate is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, in this case, a ketone.[1][2] The probable synthetic route involves the reaction of Diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) with an active methylene compound such as ethyl cyanoacetate or malononitrile, catalyzed by a weak base.

The general mechanism proceeds through the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ketone, followed by a dehydration step to yield the α,β-unsaturated product, Diethyl 3-(cyanomethylene)pentanedioate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Diethyl 3-(cyanomethylene)pentanedioate.

FAQ 1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a common issue that can often be traced back to several key factors in the reaction setup.

Possible Causes and Solutions:

  • Insufficient Catalyst Activity: The choice and quality of the basic catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[2]

    • Troubleshooting Steps:

      • Verify Catalyst Integrity: Ensure your amine-based catalyst has not degraded. Older bottles of piperidine or pyridine can absorb atmospheric moisture and carbon dioxide, reducing their effectiveness. Consider using a freshly opened bottle or purifying the catalyst before use.

      • Optimize Catalyst Loading: A typical starting point for catalyst loading is 5-10 mol%. If the reaction is sluggish, a systematic screening of catalyst loading can be beneficial.

      • Consider Alternative Catalysts: If standard catalysts are ineffective, consider stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] For a greener approach, ammonium salts like ammonium acetate can also be effective.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If the reaction is being run at room temperature, slowly increase the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Avoid Excessive Heat: Be aware that excessively high temperatures can lead to decomposition of reactants or products, or promote side reactions.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

    • Troubleshooting Steps:

      • Ensure Solubility: Visually inspect your reaction mixture to ensure all reactants are fully dissolved at the reaction temperature.

      • Solvent Screening: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can accelerate reaction rates.[4] However, for easier workup and greener synthesis, polar protic solvents such as ethanol are often a good first choice.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water can inhibit the forward reaction.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous. Dry your glassware thoroughly before use.

      • Water Removal: For reactions run at elevated temperatures, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, the addition of molecular sieves can be effective for reactions at lower temperatures.

Workflow for Troubleshooting Low Conversion:

Caption: A stepwise approach to troubleshooting low reaction conversion.

FAQ 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

The formation of side products is a frequent challenge in Knoevenagel condensations, especially with highly functionalized substrates like Diethyl 3-oxopentanedioate.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of Diethyl 3-oxopentanedioate: As a β-ketoester, Diethyl 3-oxopentanedioate can undergo self-condensation, especially in the presence of a strong base.

    • Mitigation:

      • Use a weak base like piperidine or ammonium acetate.

      • Maintain a moderate reaction temperature.

      • Add the base slowly to the reaction mixture to avoid localized high concentrations.

  • Michael Addition: The α,β-unsaturated product, Diethyl 3-(cyanomethylene)pentanedioate, is a Michael acceptor. It can react with another molecule of the deprotonated active methylene compound.

    • Mitigation:

      • Use a stoichiometric amount of the active methylene compound or a slight excess of Diethyl 3-oxopentanedioate.

      • Monitor the reaction closely by TLC and stop it once the starting materials are consumed.

      • Lowering the reaction temperature can also disfavor the Michael addition.

  • Decarboxylation: If cyanoacetic acid is used as the active methylene source, decarboxylation can occur, especially at higher temperatures, leading to different products.

    • Mitigation:

      • Use milder reaction conditions (lower temperature).

      • Consider using an ester of cyanoacetic acid (e.g., ethyl cyanoacetate) instead of the free acid.

Logical Flow for Minimizing Side Products:

side_product_minimization start Multiple Side Products Observed base Use Weaker Base (e.g., Piperidine, Ammonium Acetate) start->base stoichiometry Adjust Stoichiometry (Avoid excess active methylene) start->stoichiometry temperature Lower Reaction Temperature start->temperature monitoring Monitor Reaction Closely by TLC base->monitoring stoichiometry->monitoring temperature->monitoring end Increased Product Purity monitoring->end

Caption: Key strategies to enhance the purity of the desired product.

FAQ 3: I have obtained my crude product, but I'm struggling with purification. What are the recommended purification methods?

Effective purification is essential to obtain Diethyl 3-(cyanomethylene)pentanedioate of high purity, which is often required for subsequent synthetic steps.

Recommended Purification Techniques:

Method Description Best For Tips and Considerations
Recrystallization If the product is a solid, recrystallization is an effective method for removing impurities.Crystalline solid products.Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography This is a versatile technique for separating the desired product from starting materials and side products.Oily or solid products, and for separating mixtures with close Rf values.Use silica gel as the stationary phase. A good starting mobile phase is a mixture of ethyl acetate and hexanes. The polarity of the eluent can be gradually increased based on TLC analysis.
Distillation If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used.Thermally stable liquid products.Ensure a good vacuum to lower the boiling point and prevent decomposition. Use a fractionating column for better separation if there are impurities with close boiling points.

General Purification Workflow:

  • Work-up: After the reaction is complete, quench the reaction (e.g., with a dilute acid to neutralize the basic catalyst). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Choose the most appropriate purification method based on the physical state and purity of your crude product.

III. Experimental Protocols

General Protocol for Diethyl 3-(cyanomethylene)pentanedioate Synthesis:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Diethyl 3-oxopentanedioate (1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL per mmol of the ketone).

  • Reagent Addition: Add the active methylene compound (e.g., ethyl cyanoacetate or malononitrile, 1.0-1.2 eq).

  • Catalyst Addition: Add the basic catalyst (e.g., piperidine, 0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram:

experimental_workflow setup 1. Reaction Setup (Reactants & Solvent) reagents 2. Add Active Methylene & Catalyst setup->reagents reaction 3. Heat and Monitor (TLC) reagents->reaction workup 4. Quench, Extract, & Dry reaction->workup purification 5. Purify (Chromatography/Recrystallization) workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis.

IV. References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. 24(2), 653-656.

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PMC. (2025). A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates. Retrieved from [Link]

  • NextSDS. (n.d.). diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. 67(1).

  • Texas Christian University. (n.d.). Continued improvement of the synthesis of this small molecule remains a focus.... Retrieved from [Link]

  • Synthesis. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. 2008(2), 279-285.

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dimethyl 2,3-pentadienedioate. Retrieved from [Link]

  • Allied Academies. (n.d.). Optimization strategies in bioprocess engineering for high-yield production. Retrieved from [Link]

  • 玉函医药. (n.d.). diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]

  • PMC. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of diethyl.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bayesian optimisation for additive screening and yield improvements – beyond one-hot encoding. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL (−)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

  • e-LiS. (n.d.). Procedure for cyanide analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018909A - Synthesis method of cyanomethyl diethyl phosphate. Retrieved from

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • NIST. (n.d.). Pentanedioic acid, diethyl ester. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]

  • PubMed. (2009). Purification of High-Throughput Organic Synthesis Libraries by Counter-Current Chromatography. Retrieved from [Link]

  • LOCKSS. (n.d.). (f)-1,3-Dimethyl-3-cyanomethyl-5-methoxyoxindole (8), or (3s). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield and Purity of Diethyl 3-(cyanomethylene)pentanedioate

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting and Process Optimization for CAS 91248-21-4 Diethyl 3-(cyanomethylene)pentanedioate is a highly functionalized α,β -uns...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting and Process Optimization for CAS 91248-21-4

Diethyl 3-(cyanomethylene)pentanedioate is a highly functionalized α,β -unsaturated nitrile utilized as a pivotal building block for synthesizing 2,6-dioxopiperidine derivatives and other complex active pharmaceutical ingredients (APIs). Due to the presence of multiple reactive centers (two ester groups and an electrophilic alkene), achieving high yield and purity during its preparation requires strict control over reaction kinetics and thermodynamics.

This guide provides a self-validating experimental protocol, mechanistic troubleshooting, and quantitative optimization strategies based on the Knoevenagel-Cope condensation pathway.

Part 1: Mechanistic Workflow & Validated Protocol

The most scalable route to Diethyl 3-(cyanomethylene)pentanedioate involves the Knoevenagel condensation of diethyl 1,3-acetonedicarboxylate with cyanoacetic acid, mediated by an ammonium acetate/acetic acid catalyst system 1. This is followed by an in situ thermal decarboxylation.

G A Diethyl acetonedicarboxylate + Cyanoacetic acid B Knoevenagel Condensation (NH4OAc, AcOH, Toluene, Reflux) A->B Dean-Stark H2O removal C Intermediate: 3-(Cyano-carboxymethylene)pentanedioate B->C D Decarboxylation (-CO2, Extended Heat) C->D E Crude Diethyl 3-(cyanomethylene)pentanedioate D->E F Purification (Vacuum Distillation/Chromatography) E->F G Pure Target Compound (CAS: 91248-21-4) F->G

Reaction workflow for Diethyl 3-(cyanomethylene)pentanedioate synthesis.

Step-by-Step Methodology (Self-Validating System)

Principle of Self-Validation: The reaction's progress can be visually and volumetrically validated by monitoring the exact stoichiometric release of water (via Dean-Stark) and the cessation of carbon dioxide evolution.

  • Reagent Preparation: In a thoroughly dried 2L round-bottom flask, combine diethyl 1,3-acetonedicarboxylate (1.0 equiv, 1.0 mol) and cyanoacetic acid (1.1 equiv, 1.1 mol).

    • Causality: A slight 10% excess of cyanoacetic acid compensates for minor thermal decomposition of the acid prior to condensation.

  • Catalyst Addition: Add ammonium acetate (0.2 equiv) and glacial acetic acid (0.4 equiv).

    • Causality: The ammonium ion forms a reactive iminium intermediate with the ketone, dramatically lowering the activation energy for nucleophilic attack by the cyanoacetate enol 1.

  • Solvent Setup: Add 800 mL of anhydrous toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Condensation Phase: Heat the mixture to reflux (approx. 110-115°C). Monitor water collection. For a 1.0 mol scale, exactly 18 mL of water indicates complete Knoevenagel condensation.

  • Decarboxylation Phase: Continue refluxing even after water collection ceases. The intermediate 3-(cyano-carboxymethylene)pentanedioate must undergo thermal decarboxylation. Monitor gas evolution (CO 2​ ) via a bubbler. The reaction is complete only when bubbling completely stops (typically 4-6 hours post-water collection).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (2 x 300 mL) to remove unreacted cyanoacetic acid and acetic acid, followed by brine (300 mL). Dry over anhydrous MgSO 4​ .

  • Purification: Concentrate under reduced pressure. Purify the crude dark oil via short-path vacuum distillation (bp ~140-145°C at 0.1 mmHg) or silica gel chromatography (Hexanes/EtOAc) to yield the pure product 2.

Part 2: Troubleshooting & FAQs

Troubleshooting Issue Low Yield / Purity Cause1 Incomplete Condensation Issue->Cause1 Cause2 Incomplete Decarboxylation Issue->Cause2 Cause3 Thermal Degradation Issue->Cause3 Sol1 Optimize Catalyst (NH4OAc/AcOH ratio) Cause1->Sol1 Sol2 Extend Reflux Time Monitor CO2 evolution Cause2->Sol2 Sol3 Strict Temperature Control < 120°C during workup Cause3->Sol3

Troubleshooting logic tree for addressing low yield and purity issues.

Q1: My isolated yield is consistently below 50%, and NMR shows a mixture of products. What is happening? A1: The most common failure point is incomplete decarboxylation . The Knoevenagel condensation generates water rapidly, leading chemists to prematurely stop the reaction once the theoretical water volume is collected in the Dean-Stark trap. However, the intermediate dicarboxylic acid derivative requires extended thermal energy to lose CO 2​ . Solution: Do not stop the reaction based solely on water collection. Attach a bubbler to the top of the condenser and maintain reflux until CO 2​ evolution completely ceases.

Q2: During vacuum distillation, the product turns into a dark, viscous tar. How can I prevent this? A2: Diethyl 3-(cyanomethylene)pentanedioate contains a highly electrophilic Michael-acceptor system (=CH-CN). Prolonged exposure to high temperatures (>150°C) during distillation promotes intermolecular Michael additions and subsequent polymerization. Solution: Ensure high vacuum (< 0.1 mmHg) to lower the boiling point. Use a wiped-film evaporator or short-path distillation apparatus to minimize residence time at high temperatures. Alternatively, add a radical inhibitor (like BHT, 100 ppm) prior to distillation.

Q3: Can I use a stronger base like piperidine instead of ammonium acetate? A3: While piperidine is a classic Knoevenagel catalyst 1, it is highly discouraged for this specific substrate. Diethyl acetonedicarboxylate has highly acidic alpha-protons. Stronger bases promote competing self-condensation (aldol-type) of the ketone and can also trigger premature Michael addition of the cyanoacetic acid to the newly formed product, drastically reducing purity. The buffered NH 4​ OAc/AcOH system provides the exact pKa required for iminium formation without triggering side reactions.

Part 3: Quantitative Data & Optimization

To synthesize highly pure nitriles 2, optimizing the catalyst ratio is critical. The table below summarizes the causality between the NH 4​ OAc/AcOH ratio and the resulting yield/purity profile.

Table 1: Effect of Catalyst Ratio on Yield and Purity (1.0 mol scale, Toluene Reflux)

Catalyst System (Equivalents)Reaction Time (h)Isolated Yield (%)Purity (GC-FID, %)Mechanistic Observation
0.1 NH 4​ OAc / 0.1 AcOH1845%88%Sluggish iminium formation; incomplete condensation.
0.2 NH 4​ OAc / 0.2 AcOH1268%92%Moderate rate; minor ketone self-condensation observed.
0.2 NH 4​ OAc / 0.4 AcOH 8 85% >98% Optimal buffer capacity; rapid condensation, clean profile.
0.5 NH 4​ OAc / 0.1 AcOH652%75%Excess basicity promotes Michael-addition oligomerization.

Table 2: Comparison of Purification Methodologies

Purification MethodRecovery YieldFinal PurityProsCons
Short-Path Vacuum Distillation80-85%>98%Highly scalable, removes all volatile impurities.Requires high vacuum (<0.1 torr) to prevent thermal degradation.
Silica Gel Chromatography90-95%>99%Avoids thermal stress entirely.High solvent consumption; not viable for >100g scale.
Bisulfite Adduct WashingN/AVariableRemoves unreacted ketone selectively.Does not remove polymeric byproducts.
References
  • Source: researchgate.
  • Title: CAS No. 91248-21-4, Diethyl 3-(cyanomethylene)
  • Source: chemsrc.
  • Source: chemsynthesis.

Sources

Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Reactions with Diethyl 3-(cyanomethylene)pentanedioate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Diethyl 3-(cyanomethylene)pentanedioate. This document is designed for researchers, chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Diethyl 3-(cyanomethylene)pentanedioate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and encounter challenges with undesired side reactions, particularly dimer formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your specific applications.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Dimerization Problem

Q1: We are observing a significant, high-molecular-weight byproduct in our reaction involving Diethyl 3-(cyanomethylene)pentanedioate. We suspect it's a dimer. What is the chemical mechanism behind this?

A1: Your observation is very common. Diethyl 3-(cyanomethylene)pentanedioate is a potent Michael acceptor due to its electron-deficient α,β-unsaturated system. However, the hydrogen atoms on the cyanomethylene carbon are also acidic. This duality is the root cause of dimerization.

The primary mechanism is a self-condensation via Michael Addition .[1][2] In the presence of a base, one molecule of the compound is deprotonated to form a resonance-stabilized carbanion (an enolate). This carbanion then acts as a potent nucleophile (a Michael donor) and attacks the electron-deficient β-carbon of a second molecule (the Michael acceptor).[1][2][3] This process forms a new carbon-carbon bond, resulting in the dimer.

Diagram: Mechanism of Dimer Formation

Dimer_Formation Reactant1 Molecule 1 (Donor) Diethyl 3-(cyanomethylene)pentanedioate Enolate Resonance-Stabilized Carbanion (Enolate) Reactant1->Enolate Deprotonation Base Base (B:) Base->Enolate Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack (Michael Addition) Reactant2 Molecule 2 (Acceptor) Diethyl 3-(cyanomethylene)pentanedioate Reactant2->Adduct Dimer Final Dimer Product Adduct->Dimer Workup/Protonation Protonation Protonation (e.g., from HB) Protonation->Dimer

Caption: Michael addition pathway for dimer formation.

Q2: What are the key experimental factors that promote this unwanted dimerization?

A2: Dimer formation is highly sensitive to your reaction conditions. Understanding these factors is the first step toward suppression.

  • Base Strength and Stoichiometry: Using a base that is too strong or is in excess can generate a high equilibrium concentration of the nucleophilic carbanion, significantly increasing the rate of dimerization.[4]

  • High Concentration: The probability of two molecules of Diethyl 3-(cyanomethylene)pentanedioate colliding and reacting increases with higher overall reactant concentration.

  • Elevated Temperature: Like most reactions, the rate of dimerization increases with temperature. Side reactions often have a higher activation energy and can become more prominent at elevated temperatures.[4]

  • Prolonged Reaction Time: Allowing the reaction to stir for an extended period, especially after the intended primary electrophile has been consumed, provides more opportunity for the slower, undesired dimerization to occur.

  • Order of Addition: Adding the base to a concentrated solution of Diethyl 3-(cyanomethylene)pentanedioate is a common misstep that creates a high concentration of the reactive enolate, leading to rapid dimerization.

Part 2: Troubleshooting and Optimization Protocols

Q3: How do I select the appropriate base to favor my desired reaction over dimerization?

A3: Base selection is a critical parameter. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate your intended nucleophile) but weak enough to avoid significant deprotonation of the Diethyl 3-(cyanomethylene)pentanedioate itself.

Consider the pKaH of the conjugate acid of the base. Weaker, non-nucleophilic bases are often preferred. For Knoevenagel-type condensations, mildly basic amines are standard catalysts.[5][6] For Michael additions where your compound is the acceptor, the base should be chosen based on the pKa of your intended nucleophile.

Table 1: Comparison of Common Bases and Their Impact on Dimerization

BaseTypical pKaH (Conjugate Acid)Common Use CaseDimerization RiskNotes
Sodium Hydride (NaH) ~35Alkylations, strong deprotonationsVery High A non-nucleophilic, but very strong base that will readily deprotonate the cyanomethylene compound. Use with extreme caution.[4]
Sodium Ethoxide (NaOEt) ~16Malonic ester synthesisHigh A strong, nucleophilic base. Can promote both dimerization and transesterification.[4]
DBU ~13.5Knoevenagel, eliminationsModerate A non-nucleophilic organic base. Often a good choice, but can still promote dimerization if not controlled.[7]
Piperidine ~11.1Knoevenagel condensationsLow to Moderate A classic, weakly basic amine catalyst. Often used with a stoichiometric amount of acid (e.g., acetic acid).[6]
Triethylamine (Et₃N) ~10.7General purpose acid scavengerLow Generally not strong enough to deprotonate the cyanomethylene compound to a significant extent.

Protocol 1: General Procedure for Minimizing Dimerization in a Michael Addition

This protocol assumes you are reacting Diethyl 3-(cyanomethylene)pentanedioate (your Michael acceptor) with a separate nucleophile (e.g., a thiol, amine, or another carbanion).

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a stirrer, thermometer, and septum under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Nucleophile: Add the anhydrous solvent (e.g., THF, DMF) and your chosen nucleophile to the flask.

  • Cooling: Cool the solution to the desired temperature. Start at 0 °C (ice bath). For highly sensitive reactions, cool to -78 °C (dry ice/acetone bath).[8]

  • Base Addition: If your nucleophile requires deprotonation, add the base slowly (dropwise) to this solution. Stir for 30-60 minutes to ensure complete formation of the nucleophile.

  • Substrate Addition (Crucial Step): Prepare a solution of Diethyl 3-(cyanomethylene)pentanedioate in a separate flask with anhydrous solvent. Using a syringe pump, add this solution dropwise to the cooled, stirring solution of the activated nucleophile over a prolonged period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the Michael acceptor, starving the dimerization reaction.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Check for the disappearance of your starting nucleophile.

  • Quenching: Once the reaction is complete (as judged by TLC), quench it immediately by adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not let the reaction stir unnecessarily.

  • Workup: Proceed with standard aqueous workup and purification.

Q4: Beyond base selection, what other practical steps can I take during my experimental setup?

A4: Proper technique is paramount. The following workflow is designed to physically separate the reactants and minimize the opportunity for self-condensation.

Diagram: Optimized Experimental Workflow

Workflow A 1. Assemble & Purge (Flame-dried flask under Ar/N₂) B 2. Add Nucleophile & Solvent A->B C 3. Cool System (0 °C to -78 °C) B->C D 4. Add Base Slowly (Activate Nucleophile) C->D F 6. Slow Addition via Syringe Pump (Maintain low [Acceptor]) D->F E 5. Prepare Acceptor Solution (Substrate in separate flask) E->F G 7. Monitor by TLC (Check for starting material) F->G H 8. Quench Reaction Promptly (e.g., sat. NH₄Cl) G->H Reaction Complete I 9. Aqueous Workup & Purification H->I

Caption: Step-by-step workflow to minimize side reactions.

Key Principles of this Workflow:

  • High Dilution Principle: Even if you are not using large volumes of solvent, the slow addition via syringe pump creates a state of "pseudo-high dilution." The concentration of the Michael acceptor is kept very low at any given moment, ensuring it is more likely to react with your intended nucleophile than with another molecule of itself.

  • Temperature Control: Low temperatures decrease the rate of all reactions, but often have a more pronounced effect on higher-activation-energy side reactions like dimerization.[4]

  • Pre-activation: By forming your desired nucleophile before introducing the Michael acceptor, you ensure the intended reaction is primed to occur immediately upon addition.

Summary Troubleshooting Guide

Table 2: Quick Reference for Dimer-Related Issues

Issue ObservedProbable Cause(s)Recommended Solution(s)
Dimer is the major product. Base is too strong; High concentration; Temperature is too high; Incorrect order of addition.1. Switch to a weaker base (see Table 1).2. Add the Michael acceptor slowly via syringe pump.3. Lower the reaction temperature to 0 °C or below.
Reaction is slow, and dimer forms over time. Base is not strong enough for the primary reaction, but prolonged time allows dimerization.1. Consider a slightly stronger base, but maintain strict temperature and addition control.2. Use a polar aprotic solvent like DMF or DMSO to accelerate the desired Sₙ2/Michael reaction.[4] Ensure the solvent is anhydrous.
Dimer forms during Knoevenagel synthesis. Catalyst is too basic; Reaction conditions favor Michael addition of the product.1. Use a milder catalytic system (e.g., piperidine/acetic acid).2. Remove water as it forms using a Dean-Stark trap to drive the condensation equilibrium forward.[6]
TLC shows clean reaction, but dimer appears after workup. The reaction may not have been fully quenched, allowing for base-catalyzed dimerization during workup or concentration.1. Ensure a thorough and definitive quench with a proton source (e.g., NH₄Cl or dilute acid).2. Neutralize the solution before concentrating.
References
  • Knoevenagel condensation - Wikipedia. Wikipedia. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Indian Journal of Chemistry, Vol. 52B, August 2013, pp. 1082-1087. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Journal of the Mexican Chemical Society. [Link]

  • Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines - PMC. Nature Communications. [Link]

  • Diethyl 3,3-dicyanopentanedioate | C11H14N2O4 | CID 336874 - PubChem. PubChem. [Link]

  • (-)-2-O-BENZYL-L-GLYCERALDEHYDE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Michael addition reaction - Wikipedia. Wikipedia. [Link]

  • diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate - MDPI. Molecules. [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • (PDF) Michael addition reaction and its examples - ResearchGate. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

structural validation of Diethyl 3-(cyanomethylene)pentanedioate using spectroscopy

Authored by: A Senior Application Scientist This guide provides a detailed walkthrough for the structural validation of Diethyl 3-(cyanomethylene)pentanedioate, a key intermediate in various organic syntheses. We will ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a detailed walkthrough for the structural validation of Diethyl 3-(cyanomethylene)pentanedioate, a key intermediate in various organic syntheses. We will explore a multi-technique spectroscopic approach, grounding our analysis in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Beyond merely presenting data, this document will elucidate the causal relationships between molecular structure and spectral output, providing researchers with a robust framework for unambiguous compound verification.

The structural integrity of a synthesized compound is the bedrock of reliable downstream research. In drug development and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. Therefore, a rigorous, multi-faceted validation process is not just a procedural formality but a scientific necessity. Diethyl 3-(cyanomethylene)pentanedioate (CAS No. 91248-21-4, Molecular Formula: C₁₁H₁₅NO₄) presents a unique combination of functional groups—esters, a nitrile, and an alkene—making it an excellent subject for a comprehensive spectroscopic analysis.

Part 1: The Spectroscopic Workflow: A Self-Validating System

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product FTIR FT-IR (Functional Groups) Purification->FTIR Pure Sample NMR NMR (1H & 13C) (Carbon-Hydrogen Framework) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Data_Analysis Combined Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation Consistent Data

Caption: A typical workflow for chemical structure validation.

Part 2: Experimental Protocols

The following are standardized protocols for acquiring high-quality spectroscopic data. The choice of parameters is critical for ensuring data reliability and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified Diethyl 3-(cyanomethylene)pentanedioate in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[1][2]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a well-defined position (0 ppm), providing a reliable reference point for the chemical shifts of the sample.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) plates. NaCl is transparent to infrared radiation in the typical analysis range (4000-600 cm⁻¹) and is a cost-effective choice for liquid samples.

  • Background Collection: First, run a background spectrum of the clean NaCl plates. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum contains only the absorption bands of the sample.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI). ESI is a soft ionization technique that is particularly well-suited for polar, non-volatile molecules, minimizing fragmentation and typically showing a clear molecular ion peak (or a common adduct).

  • Analysis: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions, allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[5][6]

Part 3: Data Analysis and Structural Elucidation

The following sections detail the expected spectroscopic data for Diethyl 3-(cyanomethylene)pentanedioate and its interpretation.

G a a b b c c d d e e f f g g h h

Caption: Structure of Diethyl 3-(cyanomethylene)pentanedioate.

¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.30Triplet6H-O-CH₂-CH₃
b~2.80Triplet2H-C(=O)-CH₂ -C-
c~3.45Triplet2H=C-CH₂ -C(=O)-
d~4.25Quartet4H-O-CH₂ -CH₃
e~7.10Singlet1H=CH -CN
  • Protons (a) and (d): These signals are characteristic of the two equivalent ethyl ester groups. The methyl protons (a) appear as a triplet around 1.30 ppm because they are adjacent to a CH₂ group (n+1 rule, 2+1=3). The methylene protons (d) appear as a quartet around 4.25 ppm due to the adjacent methyl group (3+1=4) and are shifted downfield because of the deshielding effect of the adjacent oxygen atom.

  • Protons (b) and (c): These represent the two methylene groups in the pentanedioate backbone. They are not equivalent. The protons at position 'c' are adjacent to the double bond and are expected to be slightly more deshielded (further downfield) than the protons at 'b'. Both appear as triplets as they are coupled to the adjacent CH₂ group.

  • Proton (e): This singlet at approximately 7.10 ppm is highly characteristic of the vinyl proton on the cyanomethylene group. Its significant downfield shift is due to the anisotropic effect of the double bond and the electron-withdrawing nature of both the cyano and ester groups.

¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Label Chemical Shift (δ, ppm) Assignment
f~14.1-O-CH₂-C H₃
g~30.5-C(=O)-C H₂-C-
h~34.0=C-C H₂-C(=O)-
i~61.5-O-C H₂-CH₃
j~100.0C =CH-CN
k~115.0-C ≡N
l~158.0C=C H-CN
m~169.0-CH₂-C (=O)-O-
n~171.0=C-CH₂-C (=O)-O-
  • Aliphatic Carbons (f, g, h, i): The ethyl ester carbons appear at ~14.1 ppm (methyl) and ~61.5 ppm (methylene). The two backbone methylene carbons appear at ~30.5 and ~34.0 ppm.

  • Alkene and Nitrile Carbons (j, k, l): The carbon of the nitrile group (k) typically appears around 115-120 ppm. The two sp² hybridized carbons of the double bond (j, l) are distinct. The carbon 'j' bearing the cyano and ester groups is a quaternary carbon and will appear further upfield (~100 ppm) and likely with a lower intensity. The vinyl carbon 'l' is shifted significantly downfield (~158 ppm).

  • Carbonyl Carbons (m, n): The two ester carbonyl carbons are in slightly different electronic environments and are expected to appear as two distinct signals in the range of 169-172 ppm.

FT-IR Spectrum (Neat)

The FT-IR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2980C-H stretchsp³ C-H
~2225C≡N stretchNitrile
~1730C=O stretchEster Carbonyl
~1640C=C stretchAlkene
~1250C-O stretchEster
  • Nitrile (C≡N): A sharp, intense absorption band around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group.

  • Ester (C=O): A very strong and sharp peak around 1730 cm⁻¹ confirms the presence of the ester carbonyl groups.

  • Alkene (C=C): A medium intensity peak around 1640 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

  • C-H and C-O Stretches: The spectrum will also show C-H stretching frequencies for the sp³ hybridized carbons just below 3000 cm⁻¹ and strong C-O stretching bands in the 1300-1100 cm⁻¹ region, consistent with the ester functionalities.

Mass Spectrum (ESI+)

Mass spectrometry provides the molecular weight of the compound, serving as a final check on the overall composition.

  • Molecular Formula: C₁₁H₁₅NO₄

  • Molecular Weight: 225.23 g/mol

  • Expected Ion Peaks (m/z):

    • [M+H]⁺: 226.10

    • [M+Na]⁺: 248.08

The observation of a prominent peak at m/z 226.10 (protonated molecule) or 248.08 (sodium adduct) in the ESI+ mass spectrum would strongly support the assigned structure. High-resolution analysis confirming this mass to within a few parts per million (ppm) would definitively validate the molecular formula.

Part 4: Comparative Analysis: Diethyl 3-(cyanomethylene)pentanedioate vs. Diethyl pentanedioate

To highlight the unique spectral features of our target compound, we will compare it to a structurally similar alternative: Diethyl pentanedioate (also known as Diethyl glutarate). This comparison underscores how specific structural modifications manifest in the spectroscopic data.

Spectroscopic Feature Diethyl 3-(cyanomethylene)pentanedioate Diethyl pentanedioate (Diethyl glutarate) [7]Structural Rationale for Difference
Molecular Formula C₁₁H₁₅NO₄C₉H₁₆O₄Addition of the "C=CH-CN" unit.
Molecular Weight 225.23 g/mol 188.22 g/mol The added C₂HN group increases the mass by 37.01 g/mol .
¹H NMR: Vinyl Proton Singlet at ~7.10 ppmAbsentThe cyanomethylene group introduces a C=C-H bond.
¹H NMR: C3-Protons AbsentMultiplet at ~1.95 ppm (2H)The C3 position is substituted with a double bond.
¹³C NMR: Alkene/Nitrile Peaks at ~100, ~115, ~158 ppmAbsentThe cyanomethylene group introduces sp² and sp hybridized carbons.
FT-IR: C≡N Stretch Strong, sharp peak at ~2225 cm⁻¹AbsentThe nitrile group is unique to the target molecule.
FT-IR: C=C Stretch Peak at ~1640 cm⁻¹AbsentThe double bond is unique to the target molecule.

This side-by-side comparison demonstrates conclusively how the introduction of the cyanomethylene group creates a unique spectroscopic fingerprint. The appearance of the vinyl proton signal in the ¹H NMR, the characteristic nitrile and alkene carbon signals in the ¹³C NMR, and the distinct C≡N and C=C stretching bands in the FT-IR spectrum are all positive identifiers for Diethyl 3-(cyanomethylene)pentanedioate.

Conclusion

The structural validation of Diethyl 3-(cyanomethylene)pentanedioate is achieved with high confidence through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides orthogonal, yet complementary, data points that collectively confirm the molecular framework, the presence and connectivity of all functional groups, and the correct molecular weight and formula. This guide illustrates a robust, logical, and self-verifying workflow essential for any research that relies on the precise molecular architecture of its chemical components.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • AWS. (n.d.). III Spectroscopic Data.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Diethyl 3,3-dicyanopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • EGUsphere. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives.
  • Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]

  • Weifang Yangxu Group Co., Ltd. (n.d.). diethyl 3-(cyanomethylene)pentanedioate, CasNo.91248-21-4.
  • NextSDS. (n.d.). diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental FT-IR and simulated IR spectra of 1-3 molecules. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. College of Science. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • NIST. (n.d.). Pentanedioic acid, 3-oxo-, diethyl ester. NIST WebBook. Retrieved from [Link]

  • FDC Chemical. (n.d.). diethyl 3-(cyanomethylene)pentanedioate.
  • N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Google Patents. (n.d.). CN111018909A - Synthesis method of cyanomethyl diethyl phosphate.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • MedChemExpress. (n.d.). Diethyl 3-oxopentanedioate - Product Data Sheet.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl glutarate. National Center for Biotechnology Information. Retrieved from [Link]

  • UCSD. (n.d.). GNPS. Computational Mass Spectrometry Website. Retrieved from [Link]

  • Korean Society for Mass Spectrometry. (2022). Simultaneous Determination of 80 Unapproved Compounds using HPLC and LC-MS/MS in Dietary Supplements. Mass Spectrometry Letters, 13(3), 58–83.

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Comparative

Analytical Comparison Guide: Confirming the Molecular Formula of Diethyl 3-(cyanomethylene)pentanedioate

As drug development pipelines become increasingly stringent, the analytical validation of key synthetic intermediates is no longer just a regulatory formality—it is a fundamental driver of downstream yield and safety. Di...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical validation of key synthetic intermediates is no longer just a regulatory formality—it is a fundamental driver of downstream yield and safety. Diethyl 3-(cyanomethylene)pentanedioate (Molecular Formula: C₁₁H₁₅NO₄, MW: 225.24 g/mol )[1] is a highly functionalized diester containing a reactive cyanomethylene moiety. It frequently serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), including gabapentinoids.

Confirming its exact molecular formula and bulk purity requires a multi-faceted analytical approach. This guide objectively compares traditional CHN Elemental Analysis (Combustion) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) , providing actionable protocols and comparative data to help you build a self-validating analytical workflow.

The Analytical Contenders & Mechanistic Causality

In modern analytical chemistry, researchers often default to HRMS and NMR for structural elucidation. However, relying solely on these techniques creates a dangerous blind spot regarding macroscopic purity[2].

  • Why CHN Combustion Analysis is Irreplaceable: HRMS provides the exact mass of a single molecular ion in the gas phase. It is fundamentally blind to bulk sample purity. A sample of Diethyl 3-(cyanomethylene)pentanedioate contaminated with 30% inorganic salts (e.g., NaCl from an aqueous workup) will yield a flawless HRMS spectrum for the target ion but will fail CHN analysis completely[2]. CHN oxidizes the entire bulk sample. If the experimental mass percentages of Carbon, Hydrogen, and Nitrogen fall within the strict ±0.4% tolerance of the theoretical values, it self-validates both the empirical formula and the macroscopic purity of the batch[3].

  • The Role of HRMS: HRMS is utilized to confirm the exact molecular formula of the organic constituent by measuring the mass-to-charge ratio (m/z) to 4–5 decimal places, effectively ruling out isobaric interferences[4].

  • The Bridge of qNMR: qNMR provides both structural confirmation (via chemical shifts) and absolute purity (by comparing the integral of a target proton against a certified internal standard).

G cluster_techniques Analytical Contenders Sample Diethyl 3-(cyanomethylene)pentanedioate (Batch Sample) EA CHN Elemental Analysis (Combustion) Sample->EA HRMS HRMS (ESI-TOF) (Exact Mass) Sample->HRMS qNMR Quantitative NMR (Internal Standard) Sample->qNMR BulkPurity Confirms Bulk Purity & Empirical Formula EA->BulkPurity ExactMass Confirms Exact Molecular Mass (< 5 ppm) HRMS->ExactMass Structure Confirms Structure & Absolute Purity qNMR->Structure Conclusion Validated Molecular Formula: C11H15NO4 BulkPurity->Conclusion ExactMass->Conclusion Structure->Conclusion

Caption: Workflow integrating CHN, HRMS, and qNMR for comprehensive molecular formula validation.

Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below are the optimized methodologies for analyzing Diethyl 3-(cyanomethylene)pentanedioate.

Protocol A: CHN Combustion Analysis (Dumas Method)

Causality Check: Tin is selected as the capsule material because its oxidation is highly exothermic. When dropped into the furnace, it creates a localized flash temperature of ~1800°C, ensuring the complete combustion of refractory organic matrices.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of thoroughly desiccated Diethyl 3-(cyanomethylene)pentanedioate into a highly pure tin capsule using a microbalance (resolution: 1 µg). Crimp the capsule tightly to exclude atmospheric N₂ and CO₂.

  • Combustion: Drop the capsule into a combustion furnace maintained at 1000°C under a temporary pulse of high-purity O₂. The sample is oxidized entirely to CO₂, H₂O, NOₓ, and trace gases.

  • Reduction: Pass the resulting gas mixture over a copper reduction column heated to 600°C. Why? This step quantitatively reduces all NOₓ species to N₂ gas and scavenges any excess, unreacted O₂ that would otherwise interfere with detection.

  • Separation & Detection: Sweep the clean gases (CO₂, H₂, N₂) via a Helium carrier gas through a specialized GC column. Detect the eluting bands using a Thermal Conductivity Detector (TCD).

  • System Validation: Calibrate the TCD response using a certified reference material (e.g., Acetanilide). The run is considered valid only if a secondary standard analyzed immediately after the sample yields results within ±0.15% of its known theoretical values.

G Start Sample (C11H15NO4) Combustion Combustion Furnace (1000°C, O2) Start->Combustion Tin Capsule Gases Gas Mixture (CO2, H2O, NOx) Combustion->Gases Flash Oxidation Reduction Reduction Column (Cu, 600°C) Gases->Reduction Carrier Gas (He) CleanGases Analyte Gases (CO2, H2O, N2) Reduction->CleanGases Remove O2, Reduce NOx Separation GC Column Separation CleanGases->Separation Detection TCD Detection & Quantification Separation->Detection Elution

Caption: Step-by-step mechanistic pathway of CHN combustion elemental analysis.

Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)
  • Preparation: Dissolve the sample in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike with 0.1% Formic Acid to promote efficient protonation.

  • Infusion: Introduce the sample via direct infusion at 10 µL/min into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Acquisition: Acquire data on a Time-of-Flight (TOF) analyzer calibrated prior to the run with a standard tuning mix.

  • Validation: Calculate the exact mass of the [M+H]⁺ ion (C₁₁H₁₆NO₄⁺). The theoretical mass is 226.1080 m/z . The observed mass must fall within a 5 ppm mass error window[3],[4].

Protocol C: Quantitative NMR (qNMR)

Causality Check: A relaxation delay (D1) of at least 5×T₁ is critical in qNMR to ensure complete longitudinal relaxation of all nuclei between pulses. Failing to do so will artificially truncate the integrals of slower-relaxing protons, skewing the purity calculation.

  • Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®, chosen to avoid signal overlap with the target) into a vial.

  • Dissolution: Dissolve in 0.6 mL of CDCl₃ (100% atom D).

  • Acquisition: Acquire a ¹H-NMR spectrum using a 90° pulse, a relaxation delay (D1) of 45 seconds, and 64 scans to ensure a high signal-to-noise ratio.

  • Validation: Calculate absolute purity by comparing the integrated area of the distinct cyanomethylene proton (=CH-CN, ~5.5–6.0 ppm) against the sharp Dimethyl sulfone singlet (~3.0 ppm).

Data Presentation & Performance Comparison

To objectively evaluate the batch, experimental data must be compared against strict theoretical thresholds. Table 1 outlines the theoretical elemental composition for Diethyl 3-(cyanomethylene)pentanedioate, alongside acceptable experimental variance.

Table 1: Theoretical vs. Experimental CHN Data for C₁₁H₁₅NO₄
ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)Analytical Significance
Carbon (C) 58.66%58.26% – 59.06%Confirms the C₁₁ backbone. Deviations suggest residual solvents (e.g., EtOAc, Hexane).
Hydrogen (H) 6.71%6.31% – 7.11%Confirms protonation state. High values strongly indicate trapped moisture (H₂O).
Nitrogen (N) 6.22%5.82% – 6.62%Confirms the presence of the cyanomethylene (-CN) group.
Oxygen (O) 28.41%Calculated by differenceConfirms the two diethyl ester moieties.

Note: The ±0.4% threshold is the gold standard required by major chemical societies (e.g., ACS, RSC) for the publication of new or highly purified compounds[3].

Table 2: Comparative Performance Matrix
FeatureCHN Elemental AnalysisHRMS (ESI-TOF)qNMR
Primary Output Empirical Formula & Bulk PurityExact Molecular MassStructure & Absolute Purity
Detects Inorganic Salts? Yes (Causes massive % deviations)No (Salts are invisible or filtered)No (NMR silent)
Detects Residual Water? Yes (Spikes %H and %O)No Yes (Broad peak at ~1.5 ppm in CDCl₃)
Sample Destruction Total (Combusted)Total (Ionized)Non-destructive (Recoverable)
Throughput / Cost High Throughput / Low CostMedium Throughput / High CostLow Throughput / Medium Cost

Conclusion: No single technique acts as a silver bullet. HRMS proves that the molecule Diethyl 3-(cyanomethylene)pentanedioate was successfully synthesized. qNMR proves its structural connectivity. However, CHN Elemental Analysis remains the ultimate arbiter of bulk sample purity, proving that the white powder in the vial is not secretly harboring 20% silica gel or sodium chloride. An orthogonal approach utilizing all three ensures unassailable data integrity.

References

  • Diethyl 3-(cyanomethylene)pentanedioate CAS 91248-21-4 Source: 001chemical.com URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Interpreting Mass Spectra Source: Oregon State University URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Validation

Analytical Method Validation for Quantification of Diethyl 3-(cyanomethylene)pentanedioate: UHPLC vs. Traditional HPLC

Executive Summary For researchers and drug development professionals, the accurate quantification of synthetic intermediates is the bedrock of robust Active Pharmaceutical Ingredient (API) manufacturing. Diethyl 3-(cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of synthetic intermediates is the bedrock of robust Active Pharmaceutical Ingredient (API) manufacturing. Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a critical precursor in the synthesis of piperidine derivatives, such as 2,6-dioxopiperidine-4-acetic acid[1].

This guide objectively compares a newly optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method against a traditional High-Performance Liquid Chromatography (HPLC) approach for the quantification of this intermediate. Grounded in the latest ICH Q2(R2) guidelines[2], this document details the causality behind method optimization, provides step-by-step experimental protocols, and demonstrates how to build a self-validating analytical system.

Analyte Profile & Mechanistic Context

Diethyl 3-(cyanomethylene)pentanedioate features two ester groups, a nitrile group, and a conjugated double bond. This conjugated cyanomethylene system provides a strong UV chromophore, making UV detection highly suitable. However, its synthesis via the condensation of starting materials (like diethyl 1,3-acetonedicarboxylate) generates structurally similar impurities that are notoriously difficult to resolve using legacy chromatographic methods.

Context SM Starting Materials (Acetonedicarboxylate + Cyanoacetate) Target Diethyl 3-(cyanomethylene)pentanedioate (Target Analyte, CAS: 91248-21-4) SM->Target Condensation API Downstream Intermediates (e.g., 2,6-dioxopiperidine-4-acetic acid) Target->API Cyclization/Hydrolysis

Synthetic pathway of Diethyl 3-(cyanomethylene)pentanedioate and its downstream derivatives.

Methodological Causality: The Shift to UHPLC

Why upgrade from a traditional 5 µm HPLC column to a 1.7 µm UHPLC column? The answer lies in the van Deemter equation .

  • Mass Transfer Kinetics: Traditional HPLC methods for ester-nitrile intermediates often suffer from broad peaks due to poor mass transfer inside large, fully porous particles. Sub-2-micron particles flatten the C-term of the van Deemter curve, allowing for higher flow velocities without sacrificing theoretical plates.

  • Mobile Phase Causality: The traditional method relies on an isocratic Water/Methanol mix. The optimized UHPLC method utilizes a gradient of 0.1% Phosphoric Acid and Acetonitrile.

    • Why Phosphoric Acid? A low pH (~2.1) ensures that residual silanols on the stationary phase remain fully protonated, eliminating secondary ion-exchange interactions that cause peak tailing.

    • Why Acetonitrile? Acetonitrile has lower viscosity than methanol, keeping system backpressure manageable (<15,000 psi) at high flow rates, while providing a lower UV cutoff for cleaner baseline detection at 220 nm.

Objective Performance Comparison

The data below summarizes the experimental comparison between the legacy HPLC method and the optimized UHPLC method.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional HPLC MethodOptimized UHPLC Method
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase Water/MeOH (40:60 v/v) Isocratic0.1% H₃PO₄ / Acetonitrile (Gradient)
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 20 µL2 µL
Column Temp. 25°C40°C
Detection UV at 220 nmPDA at 220 nm (Peak Purity enabled)
Run Time 25.0 min4.0 min
Table 2: ICH Q2(R2) Validation Performance Metrics
Validation ParameterTraditional HPLCOptimized UHPLCICH Q2(R2) Acceptance Criteria
Specificity (Resolution) Rs = 1.8Rs = 3.5Rs > 1.5
Linearity (R²) 0.99850.9999≥ 0.999
Precision (%RSD, n=6) 1.2%0.4%≤ 2.0%
Accuracy (Recovery) 98.5% ± 1.5%100.2% ± 0.5%98.0% - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mLS/N ≥ 3 (LOD) / ≥ 10 (LOQ)

Key Takeaway: The UHPLC method not only reduces solvent consumption and run time by over 80%, but it also achieves a 10-fold increase in sensitivity (LOQ) and superior resolution from synthetic byproducts.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . This means the protocol incorporates internal checks (bracketing standards, automated peak purity analysis) to ensure every sequence validates its own integrity before reporting results[3].

Step 1: Standard and Sample Preparation

Causality Check: The diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

  • Diluent Preparation: Mix Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio.

  • Standard Stock: Accurately weigh 50.0 mg of Diethyl 3-(cyanomethylene)pentanedioate reference standard. Dissolve in 50 mL of diluent (1000 µg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock 1:10 with diluent to achieve a nominal concentration of 100 µg/mL.

  • Sample Filtration: Filter all sample solutions through a 0.22 µm PTFE syringe filter. Why PTFE? PTFE offers broad chemical compatibility and low extractables compared to Nylon, which can bind polar functional groups and skew recovery rates.

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is fit for purpose.

  • Inject the 100 µg/mL working standard six times.

  • Self-Validating Criteria: The sequence is programmed to automatically halt if:

    • Theoretical plates ( N ) < 5,000.

    • Tailing factor ( T ) > 1.5.

    • Peak area %RSD > 2.0%.

Step 3: Specificity via Forced Degradation

To comply with ICH Q2(R2)[2], the method must prove that degradation products do not co-elute with the target analyte.

  • Subject 1 mg/mL sample aliquots to:

    • Acid: 1N HCl at 60°C for 2 hours.

    • Base: 1N NaOH at Room Temp for 1 hour (promotes rapid ester hydrolysis).

    • Oxidation: 3% H₂O₂ at Room Temp for 2 hours.

  • Neutralize, dilute to 100 µg/mL, and inject.

  • Self-Validating Check: Utilize the Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The result is only valid if the Purity Angle < Purity Threshold across the entire analyte peak.

Validation SST System Suitability (N > 5000, T < 1.5) Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (DoE Variations) Acc->Rob

Self-validating analytical workflow based on ICH Q2(R2) lifecycle principles.

Conclusion

Transitioning the quantification of Diethyl 3-(cyanomethylene)pentanedioate from traditional HPLC to an optimized UHPLC platform is not merely an upgrade in speed; it is a fundamental enhancement of scientific integrity. By leveraging sub-2-micron particle chemistry and gradient optimization, researchers can achieve baseline resolution of complex synthetic impurities while adhering strictly to the lifecycle validation principles outlined in ICH Q2(R2). The integration of self-validating SSTs and PDA peak purity checks ensures that every dataset generated is robust, reliable, and audit-ready.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

  • 4-Piperidineaceticacid, 2,6-dioxo | CAS#:6258-28-2 Precursor & DownStream. Chemsrc. Available at: [Link]

  • diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 3-(cyanomethylene)pentanedioate

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Diethyl 3-(cyanomethylene)pentanedioate (CAS No. 91248-21-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Diethyl 3-(cyanomethylene)pentanedioate (CAS No. 91248-21-4). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards, chemical reactivity principles, and field-proven best practices to ensure that this compound is managed responsibly from the moment it is deemed waste.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. While specific toxicological data for Diethyl 3-(cyanomethylene)pentanedioate is not extensively published, a structural analysis of its functional groups—a nitrile (cyano group) and a diethyl ester—allows for a robust, precautionary hazard assessment.

  • Nitrile Group (-C≡N): The primary concern is the cyano group. Nitrile compounds can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if exposed to acidic conditions.[1] Nitrile poisoning symptoms can be similar to those of hydrogen cyanide poisoning.[1]

  • Organic Ester Backbone: As an organic ester, the compound is combustible.[1] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides and nitrogen oxides.[2]

  • Routes of Exposure: Similar nitrile-containing compounds are harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They can cause skin and serious eye irritation.[3][4]

Given these potential hazards, Diethyl 3-(cyanomethylene)pentanedioate must be treated as hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or mixed with general, non-hazardous waste.[5] The University of St Andrews, for instance, emphasizes a 'Zero Hazardous Chemicals to Drains Policy' as a best practice.[5]

Pre-Disposal Operations: Safety First

Before initiating any disposal-related activities, ensuring the safety of personnel and the laboratory environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls & Work Environment
  • All handling of Diethyl 3-(cyanomethylene)pentanedioate waste, including aliquoting and packaging, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[6]

  • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[6]

  • Keep the work area free of ignition sources such as open flames, hot plates, and spark-producing equipment.[2]

Required Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required for handling this chemical waste.

Body PartProtection TypeStandard/Rationale
Hands Nitrile or Butyl Rubber GlovesInspect gloves for integrity before use.[3] Dispose of contaminated gloves after use in accordance with applicable laws.[7]
Eyes/Face ANSI Z87.1-rated Safety Goggles & Face ShieldProvides protection against splashes and vapors. Standard safety glasses are insufficient.[3]
Body Flame-Resistant Laboratory CoatProtects skin from accidental contact and provides a barrier.
Respiratory NIOSH-approved Respirator (if needed)Use a respirator with appropriate cartridges if there is a risk of vapor inhalation, especially during a spill cleanup outside of a fume hood.[8]

Step-by-Step Disposal Protocol

The only universally compliant and safe method for disposing of Diethyl 3-(cyanomethylene)pentanedioate is through a licensed hazardous waste disposal contractor. The following steps outline the process for preparing the waste for collection.

Step 1: Waste Segregation

Mixing of different hazardous waste streams should be avoided at all times.[5] Designate a specific, compatible waste container for Diethyl 3-(cyanomethylene)pentanedioate and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

  • Do NOT mix with:

    • Acids (risk of HCN gas generation).[2]

    • Strong oxidizing agents.[4]

    • Aqueous waste.

    • Other incompatible waste streams.

Step 2: Container Selection and Labeling
  • Container: Use a clean, dry, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a tightly sealing cap.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "Diethyl 3-(cyanomethylene)pentanedioate"

    • CAS Number: "91248-21-4"

    • Associated Hazards (e.g., "Toxic," "Combustible")

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Principal Investigator's Name and Laboratory Information

Step 3: Waste Accumulation and Storage
  • Keep the waste container tightly closed when not in use.[9]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks.

  • Store away from heat, ignition sources, and incompatible materials.[8]

Step 4: Arranging for Disposal
  • Once the container is full or has reached the regulatory time limit for satellite accumulation, contact your institution's Environmental Health & Safety (EHS) department.

  • EHS will coordinate with a licensed hazardous waste contractor for pickup and final disposal.

  • The primary method of disposal for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10] This process ensures a destruction and removal efficiency (DRE) of 99.99% or higher for principal organic hazardous constituents, as mandated by regulations like the U.S. EPA's Resource Conservation and Recovery Act (RCRA).[11]

The following diagram illustrates the standard workflow for this disposal process.

G cluster_0 In-Lab Waste Management cluster_1 Institutional & Contractor Disposal A Waste Generation (Diethyl 3-(cyanomethylene)pentanedioate) B Segregate into a Dedicated, Compatible Container A->B C Label Container Correctly (Name, CAS, Hazards, Date) B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Contact EHS for Pickup Request D->E F Licensed Contractor Collects Waste E->F G Transport to RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration (99.99% DRE) G->H I Compliant Final Disposition H->I

Caption: Standard disposal workflow. (Within 100 characters)

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and call your institution's emergency number.

  • Isolate & Ventilate: Restrict access to the spill area. Ensure ventilation is maximized (e.g., open fume hood sash).

  • Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[12]

  • Consult SDS: Refer to the Safety Data Sheet for material-specific guidance.

  • Cleanup (for trained personnel only): For small spills inside a chemical fume hood, trained personnel wearing full PPE may proceed with cleanup.

    • Absorb the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or commercial sorbent pads.[6]

    • Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[12]

    • Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.[8]

The following decision tree provides a logical guide for spill response.

G spill Spill Occurs location Is the spill contained within a chemical fume hood? spill->location size Is the spill small (<100 mL) and are you trained for cleanup? location->size Yes evacuate Alert others. Evacuate the area. Call Emergency Services/EHS. location->evacuate No size->evacuate No cleanup Wear Full PPE. Absorb with inert material. Collect in hazardous waste container. size->cleanup Yes report Report incident to Supervisor and EHS. evacuate->report cleanup->report

Caption: Spill response decision tree. (Within 100 characters)

By adhering to these scientifically grounded and procedurally robust guidelines, researchers can ensure the safe and environmentally responsible disposal of Diethyl 3-(cyanomethylene)pentanedioate, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet - Diethyl cyanophosphonate.
  • Thermo Fisher Scientific. (2007, February 7). Safety Data Sheet - Diethyl (cyanomethyl)phosphonate.
  • Spectrum Chemical. (2018, July 6). Safety Data Sheet - 3-Ethyl-2-pentene.
  • Fisher Scientific. (2007, February 7). Safety Data Sheet - Diethyl (cyanomethyl)phosphonate.
  • MilliporeSigma. (2024, September 7). Safety Data Sheet - 3-Pentanone.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Pentanone.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%.
  • NextSDS. (n.d.). diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from University of St Andrews Safety Office.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet - 3-Pentanone.
  • Google Patents. (n.d.). US4246417A - Treatment of waste water from nitrile production.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Treatment of Complex Cyanide Compounds for Reuse or Disposal.
  • Government Accountability Office. (n.d.). RCED-92-21 Hazardous Waste: Incinerator Operating Regulations and Related Air Emission Standards.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2-Naphthonitrile.
  • PMC. (n.d.). Bioremediation of cyanide‐containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Retrieved from [Link]

  • Conference on Hazardous Waste Research. (n.d.). CYANIDE REMEDIATION: CURRENT AND PAST TECHNOLOGIES. Retrieved from Conference on Hazardous Waste Research Proceedings.
  • Environmental Protection Agency. (n.d.). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules, Federal Register Notice.
  • Google Patents. (n.d.). US20030069462A1 - Methods of destruction of cyanide in cyanide-containing waste.
  • Weifang Yangxu Group Co., Ltd. (n.d.). diethyl 3-(cyanomethylene)pentanedioate, CasNo.91248-21-4.
  • Santa Cruz Biotechnology. (n.d.). Diethyl cyanophosphonate Safety Data Sheet.
  • European Chemicals Agency. (2022, July 21). Substance Information - Cobalt chromite blue green spinel.
  • European Chemicals Agency. (2023, September 6). Substance Infocard - N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid.
  • University of Georgia. (n.d.). Chemical Safety SOP for Diethylaluminum Cyanide.
  • Nuclear Regulatory Commission. (2021, March 24). § 20.2004 Treatment or disposal by incineration.
  • European Chemicals Agency. (n.d.). ECHA CHEM. Retrieved from [Link]

  • eCFR. (2008, April 8). 40 CFR Part 264 Subpart O -- Incinerators. Retrieved from [Link]

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Handling

Personal protective equipment for handling Diethyl 3-(cyanomethylene)pentanedioate

An authoritative, operational guide designed for researchers, scientists, and drug development professionals handling complex cyano-ester derivatives. Executive Summary Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, operational guide designed for researchers, scientists, and drug development professionals handling complex cyano-ester derivatives.

Executive Summary

Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) is a highly reactive, bifunctional synthetic intermediate utilized extensively in advanced pharmaceutical synthesis [1]. While its structural properties make it a valuable building block for complex molecular architectures, it presents distinct, severe operational hazards.

As a Senior Application Scientist, I have designed this guide to move beyond the generic platitudes of standard safety data sheets. To build a truly safe laboratory environment, we must establish a self-validating safety architecture . This requires understanding the exact causality behind each hazard so that laboratory personnel can make informed, scientifically grounded decisions regarding their Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Hazard Assessment (The "Why")

To effectively protect against a chemical, you must understand its mechanism of action at the molecular level.

  • Dermal Penetration & Systemic Toxicity: The dual ethyl ester groups confer extreme lipophilicity to the molecule, allowing it to rapidly partition into and through the stratum corneum of the skin. Once systemic, unspecific tissue esterases hydrolyze the ester bonds. Concurrently, the cyanoacetate moiety can undergo metabolic degradation, potentially releasing cyanide ions that competitively inhibit cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration [2].

  • Respiratory Irritation: Although its vapor pressure is relatively low at ambient temperatures, aerosolization during vigorous stirring, sonication, or heating generates airborne particulates that cause severe mucous membrane irritation and pulmonary edema.

  • Ocular Toxicity: The solvent-like properties of the diester rapidly disrupt the lipid bilayer of corneal cells, leading to immediate chemical conjunctivitis and potential permanent corneal opacity upon splash contact.

Quantitative PPE Matrix

Standard latex gloves provide zero protection against esters. Esters rapidly solvate latex and thin nitrile, leading to catastrophic chemical breakthrough. We mandate the following PPE based on quantitative permeation data of structurally analogous diesters [3].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification & StandardBreakthrough TimeMechanistic Rationale
Hand Protection (Primary) Butyl Rubber (≥ 0.3 mm thick)> 240 minutesButyl rubber provides a dense, impermeable barrier against lipophilic esters and resists degradation.
Hand Protection (Splash) Nitrile Rubber (≥ 0.11 mm thick)< 30 minutes (Splash only)Sufficient for incidental contact. Requires immediate removal upon splash due to rapid ester-induced swelling.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/ATight-fitting seal prevents severe chemical conjunctivitis from liquid aerosolization or capillary creep.
Respiratory NIOSH-approved Organic Vapor (OV) CartridgeN/ACaptures volatile cyano-ester vapors if handled outside of a certified >100 LFM fume hood.
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates fire risk, as cyano-esters are combustible liquids with flash points typically >90°C.

Self-Validating Operational Workflows

A self-validating protocol ensures that any failure in the safety system is immediately detectable before exposure occurs.

Protocol A: Material Transfer and Reaction Setup
  • Engineering Control Verification: Prior to uncapping the reagent, verify the chemical fume hood's continuous monitor displays an airflow of ≥ 100 Linear Feet per Minute (LFM).

    • Validation Step: Tape a small piece of tissue to the bottom of the sash; it must pull inward continuously. If it flutters outward, cease work immediately.

  • PPE Donning: Don heavy-duty Butyl rubber gloves over standard Nitrile inner gloves (double-gloving).

    • Validation Step: Perform a tactile inflation test on the Butyl gloves (trap air and squeeze) to ensure zero pinhole leaks prior to donning.

  • Volumetric Transfer: Use a positive displacement pipette or a glass syringe with a Luer-lock needle to transfer the liquid.

    • Causality: The specific viscosity and vapor pressure of diesters cause standard air-displacement pipettes to drip, leading to hazardous surface contamination.

  • Secondary Containment: Always place the primary reaction vessel inside a secondary PTFE or polypropylene tray.

Protocol B: Emergency Spill Mitigation & Decontamination
  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the 5-meter radius to prevent inhalation of aerosolized droplets.

  • Neutralization and Absorption: Do NOT use water initially, which will only spread the lipophilic ester. Cover the spill completely with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% sodium carbonate solution to hydrolyze residual esters, followed by a rigorous soap and water rinse.

    • Validation Step: Run a gloved finger over the dried surface; it should no longer feel "slick" (a hallmark of residual ester presence).

Waste Disposal Plan

  • Chemical Segregation: Strictly segregate Diethyl 3-(cyanomethylene)pentanedioate waste from strong acids and strong bases.

    • Causality: Strong acids can protonate the cyano group, risking the generation of lethal hydrogen cyanide (HCN) gas. Strong bases will cause rapid, highly exothermic saponification of the ester groups, potentially shattering glass waste containers.

  • Labeling and Destruction: Label containers explicitly as "Toxic/Combustible Organic Waste - Contains Cyano-Esters." The only approved method of disposal is high-temperature incineration by a licensed hazardous waste contractor.

Mechanistic & Mitigation Visualization

G cluster_exposure Exposure Routes & Mechanistic Hazards cluster_mitigation PPE & Engineering Controls (Mitigation) A Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4) B1 Dermal Contact (High Lipophilicity) A->B1 B2 Inhalation (Aerosol/Vapor) A->B2 B3 Ocular Exposure (Liquid Splash) A->B3 C1 Systemic Absorption & Esterase Hydrolysis B1->C1 C2 Respiratory Tract Irritation B2->C2 C3 Corneal Damage & Chemical Conjunctivitis B3->C3 D1 Butyl/Nitrile Gloves (Permeation Barrier) C1->D1 Prevented by D2 Chemical Fume Hood (Airflow >100 LFM) C2->D2 Prevented by D3 Tight-Fitting Splash Goggles C3->D3 Prevented by

Fig 1: Toxicity mechanisms and targeted PPE mitigation for cyano-ester exposure.

References

  • NextSDS. "Diethyl 3-(cyanomethylene)pentanedioate — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7764, Ethyl cyanoacetate." PubChem. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 3-(cyanomethylene)pentanedioate
Reactant of Route 2
Diethyl 3-(cyanomethylene)pentanedioate
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